Sodium 3-chloro-2,4-difluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-chloro-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYLPXHFZPIGEE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-34-7 | |
| Record name | Sodium 3-chloro-2,4-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of Sodium 3-chloro-2,4-difluorobenzoate
An In-Depth Technical Guide to the Synthesis and Purification of Sodium 3-chloro-2,4-difluorobenzoate
This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. As a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals, ensuring the high purity and consistent production of this compound is paramount.[1] This document moves beyond a simple recitation of steps, delving into the causal chemistry behind the protocol. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible process grounded in established chemical principles.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is most efficiently achieved through a two-stage process. First, the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, is synthesized. This is followed by a straightforward acid-base neutralization to yield the final sodium salt. The chosen synthetic route for the carboxylic acid intermediate is the carboxylation of a Grignard reagent, a classic and highly reliable method for forming carbon-carbon bonds to create aromatic carboxylic acids.[2][3]
The entire workflow is designed as a self-validating system, with clear checkpoints and purification steps to ensure the removal of byproducts and unreacted starting materials, culminating in a high-purity final product.
Synthesis of 3-chloro-2,4-difluorobenzoic Acid via Grignard Reaction
This phase focuses on the creation of the carboxylic acid precursor. The core of this process involves the formation of an organometallic Grignard reagent from 1-bromo-3-chloro-2,4-difluorobenzene, which then acts as a potent nucleophile to attack carbon dioxide (in the form of dry ice).
Causality and Mechanistic Insights
The Grignard reaction is famously sensitive to moisture.[4] Water, being a protic solvent, will protonate and destroy the highly basic Grignard reagent, quenching the reaction. Therefore, the use of anhydrous solvents and oven-dried glassware is not merely a suggestion but a critical requirement for success. The reaction mechanism proceeds as follows:
-
Grignard Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3-chloro-2,4-difluorobenzene. The polarity of the carbon-metal bond is inverted, making the carbon atom nucleophilic.
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.
-
Acidic Workup: A final quench with a strong acid (like HCl) protonates the intermediate magnesium carboxylate salt, yielding the desired 3-chloro-2,4-difluorobenzoic acid and water-soluble magnesium salts.
Experimental Protocol: Synthesis
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.44 | 1000366-77-6 | Irritant |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable Solid |
| Iodine | I₂ | 253.81 | 7553-56-2 | Harmful, Irritant |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | 124-38-9 | Cryogenic Hazard |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a two-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Fit one neck with a reflux condenser (with a drying tube) and the other with a rubber septum for reagent addition.
-
Initiation: To the flask, add magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed.
-
Grignard Reagent Formation: Add anhydrous THF via a dry syringe. In a separate, dry flask, dissolve 1-bromo-3-chloro-2,4-difluorobenzene in anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirred magnesium suspension. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.
-
Carboxylation: Once the magnesium has been consumed, cool the reaction mixture to -78°C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice to the flask in small portions. A large excess of CO₂ is used to ensure complete reaction and to minimize side reactions.
-
Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully and slowly adding aqueous HCl. This will protonate the carboxylate and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
Purification of 3-chloro-2,4-difluorobenzoic Acid
Purification at this intermediate stage is crucial. A liquid-liquid extraction based on the acidic nature of the product is highly effective.
Experimental Protocol: Purification of the Acid
-
Base Wash: Wash the combined organic extracts from the previous step with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer, leaving non-acidic organic impurities behind in the organic phase.
-
Separation: Separate the aqueous layer. The organic layer can be discarded.
-
Re-acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding concentrated HCl until the pH is less than 2. The 3-chloro-2,4-difluorobenzoic acid will precipitate as a white solid.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Synthesis of this compound
This final step is a simple acid-base neutralization reaction.
Experimental Protocol: Neutralization
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |
| 3-Chloro-2,4-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | 154257-75-7 | Skin/Eye Irritant[5][6] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Step-by-Step Procedure
-
Dissolution: Dissolve the purified 3-chloro-2,4-difluorobenzoic acid in ethanol.
-
Neutralization: In a separate beaker, prepare a stoichiometric equivalent solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred solution of the carboxylic acid. Monitor the pH, aiming for a final pH of approximately 7.
-
Isolation: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.
Final Purification by Recrystallization
Recrystallization is employed to achieve the final, high-purity product. The principle is to dissolve the solute in a hot solvent and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The sodium salt should be soluble in the hot solvent mixture but sparingly soluble when cold.
-
Procedure: Dissolve the crude sodium salt in a minimum amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them thoroughly under vacuum.
Process Visualization
Caption: Overall workflow for the synthesis of the target compound.
Caption: Detailed workflow for the two-stage purification process.
Safety, Handling, and Hazard Management
All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[7]
-
Reagent Hazards:
-
3-Chloro-2,4-difluorobenzoic acid: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[6]
-
Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Never distill to dryness.
-
Hydrochloric Acid & Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye burns.
-
-
Reaction Hazards: The formation of the Grignard reagent is exothermic and can become vigorous. Maintain control through slow, dropwise addition of the halide.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous layers should be neutralized before disposal.
Analytical Confirmation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Result for this compound |
| FT-IR | Disappearance of the broad O-H stretch (approx. 2500-3300 cm⁻¹) from the carboxylic acid. Appearance of a strong carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹.[4] |
| ¹H NMR | Disappearance of the acidic proton signal (typically >10 ppm) from the carboxylic acid. Aromatic protons will show characteristic splitting patterns. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |
| Mass Spec (ESI-) | The molecular ion for the corresponding carboxylate anion [C₇H₂ClF₂O₂]⁻ should be observed at m/z ≈ 191. |
References
Spectroscopic Analysis of Sodium 3-chloro-2,4-difluorobenzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 3-chloro-2,4-difluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this halogenated aromatic carboxylate. By synthesizing fundamental principles with field-proven insights, this guide aims to be a definitive resource for the characterization of this and similar molecules.
Introduction: The Importance of Spectroscopic Characterization
In the realm of pharmaceutical and materials science, the precise structural confirmation of a molecule is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a unique fingerprint of the compound's identity and purity. For a molecule such as this compound, with its nuanced substitution pattern on the aromatic ring, a multi-technique approach is essential for unambiguous characterization. The interplay of chlorine and fluorine atoms, coupled with the ionic nature of the sodium carboxylate group, presents a rich tapestry of spectroscopic features that this guide will explore in detail.
The parent compound, 3-chloro-2,4-difluorobenzoic acid, serves as a crucial synthetic intermediate. Its conversion to the sodium salt significantly alters its physical and spectroscopic properties, particularly in the infrared spectrum and in its behavior during mass spectrometric analysis. This guide will therefore address the spectroscopic characteristics of both the carboxylic acid and its corresponding sodium salt, providing a comprehensive analytical picture.
Experimental Methodologies: A Self-Validating System
The acquisition of high-quality spectroscopic data is the bedrock of accurate structural analysis. The following protocols are designed to be self-validating, with built-in checks and considerations that ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol for NMR Data Acquisition:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is suitable for observing the exchange of any labile protons, though the aromatic protons of interest will remain. DMSO-d₆ is a good alternative for solubilizing both the acid and the salt.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable salt like 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (for D₂O), for accurate chemical shift referencing.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, acquire a standard one-dimensional spectrum.
-
For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon, simplifying the spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present on the aromatic ring of this molecule.
-
For ¹⁹F NMR, a standard one-dimensional experiment is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex spin-spin coupling patterns that are expected due to the presence of fluorine atoms. Proton decoupling in ¹³C NMR is essential to reduce the complexity of the spectrum and enhance the signal-to-noise ratio.
Workflow for NMR Analysis
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying functional groups. The transition from a carboxylic acid to a carboxylate salt induces significant and readily identifiable changes in the IR spectrum.
Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although for routine identification, this may not be required.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Causality Behind Experimental Choices: ATR-IR is a modern, rapid, and convenient method for analyzing solid samples directly without the need for preparing KBr pellets. The background scan is a critical self-validating step that removes interfering signals from atmospheric water and carbon dioxide.
Starting materials for Sodium 3-chloro-2,4-difluorobenzoate synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of Sodium 3-chloro-2,4-difluorobenzoate
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its utility is particularly notable in the development of modern antibacterial agents, such as fluoroquinolone antibiotics, where the specific substitution pattern on the aromatic ring is essential for biological activity.[3][4] This guide provides a detailed exploration of the common starting materials and synthetic strategies for producing 3-chloro-2,4-difluorobenzoic acid, the direct precursor to the sodium salt. The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction, typically achieved by treatment with a sodium base like sodium hydroxide or sodium carbonate. Therefore, the core of this guide will focus on the synthesis of the parent carboxylic acid.
Primary Synthetic Pathway: Ortho-Lithiation of Halogenated Fluorobenzenes
A prevalent and effective strategy for the synthesis of 3-chloro-2,4-difluorobenzoic acid involves the regioselective functionalization of a polysubstituted fluorobenzene ring using organolithium chemistry. This approach offers a high degree of control over the introduction of substituents. A common starting material for this route is 1,2,4-trifluorobenzene.
Rationale for this Approach
The fluorine and chlorine substituents on the benzene ring are ortho-, para-directing in electrophilic aromatic substitution. However, they also deactivate the ring. More importantly, the acidity of the ring protons is influenced by the inductive effects of the halogens. This allows for regioselective deprotonation (lithiation) using a strong base, followed by quenching with an electrophile.
Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene
This synthesis involves a two-step process: selective chlorination followed by carboxylation.
Step 1: Synthesis of 1-chloro-2,4,5-trifluorobenzene
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,4-trifluorobenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature, typically -75 °C, using a dry ice/acetone bath.
-
Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the reaction mixture while maintaining the low temperature. The choice of base can influence the regioselectivity of the deprotonation.
-
After stirring for a period to ensure complete lithiation, introduce a chlorinating agent. Common choices include hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS).
-
Allow the reaction to proceed at low temperature before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-chloro-2,4,5-trifluorobenzene.
Step 2: Synthesis of 3-chloro-2,4-difluorobenzoic acid
-
In a similar setup as Step 1, dissolve the purified 1-chloro-2,4,5-trifluorobenzene in anhydrous THF.
-
Cool the solution to -75 °C.
-
Slowly add a strong lithium base (e.g., n-BuLi or LDA). The lithiation will preferentially occur at the position between the two fluorine atoms due to the activating effect of fluorine on proton acidity.
-
After the lithiation is complete, bubble dry carbon dioxide gas through the solution, or add crushed dry ice. This introduces the carboxylic acid group.
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of less than 1 to precipitate the carboxylic acid.[5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2,4-difluorobenzoic acid.
Visualization of the Primary Synthetic Workflow
Caption: Synthetic workflow for 3-chloro-2,4-difluorobenzoic acid.
Alternative Synthetic Routes and Starting Materials
While the ortho-lithiation of 1,2,4-trifluorobenzene is a robust method, other starting materials and synthetic strategies have been developed. The choice of route often depends on the availability and cost of the starting materials, as well as considerations for industrial scale-up.
From 2,4-Difluoroaniline
Aniline derivatives are versatile starting materials in aromatic chemistry, often utilized in Sandmeyer-type reactions to introduce a variety of substituents.
-
Proposed Pathway:
-
Diazotization: 2,4-difluoroaniline can be treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.
-
Sandmeyer Reaction (Chlorination): The diazonium salt can then be reacted with a copper(I) chloride solution to introduce a chlorine atom at the position of the former amino group, yielding 1-chloro-2,4-difluorobenzene.
-
Carboxylation: The resulting 1-chloro-2,4-difluorobenzene can then be carboxylated, likely through a lithiation/carboxylation sequence as described in the primary pathway.
-
-
Causality and Insights: This route leverages the well-established and reliable Sandmeyer reaction. However, it may require more steps compared to the direct functionalization of 1,2,4-trifluorobenzene. The regioselectivity of the final carboxylation step would be a critical consideration.
From 3-Amino-2,4-difluorobenzoic acid
This approach introduces the carboxylic acid group early in the synthesis and uses the amino group as a handle for the final chlorination step.
-
Pathway:
-
Diazotization: 3-Amino-2,4-difluorobenzoic acid is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding the final product. A similar reaction has been reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from its amino precursor.[6]
-
-
Causality and Insights: This is a very direct route if the starting amino acid is readily available. The Sandmeyer reaction is generally high-yielding and avoids the use of cryogenic temperatures and organolithium reagents, which can be advantageous for large-scale production.
Summary of Synthetic Strategies
| Starting Material | Key Reactions | Advantages | Disadvantages |
| 1,2,4-Trifluorobenzene | Ortho-lithiation, Chlorination, Carboxylation | High regioselectivity, Convergent synthesis. | Requires cryogenic temperatures and pyrophoric reagents (organolithiums). |
| 2,4-Difluoroaniline | Diazotization, Sandmeyer Reaction, Lithiation, Carboxylation | Avoids multiple lithiation steps on the same ring, Uses well-established reactions. | Potentially longer synthetic sequence. |
| 3-Amino-2,4-difluorobenzoic acid | Diazotization, Sandmeyer Reaction | Short and direct route, Avoids cryogenic conditions and organolithiums. | Availability and cost of the starting amino acid may be a factor. |
Conclusion
The synthesis of this compound is most efficiently approached through the preparation of its parent acid, 3-chloro-2,4-difluorobenzoic acid. The choice of starting material is a critical decision that influences the overall synthetic strategy, cost, and scalability of the process. The ortho-lithiation of readily available fluorinated benzenes like 1,2,4-trifluorobenzene represents a powerful and precise method for constructing the target molecule. Alternative routes starting from aniline derivatives offer viable options that may be more suitable for certain manufacturing environments by avoiding the challenges associated with large-scale organolithium reactions. A thorough evaluation of the availability of starting materials and the specific capabilities of the laboratory or production facility will ultimately guide the selection of the most appropriate synthetic pathway.
References
A Guide to the Thermal Stability and Decomposition of Sodium 3-chloro-2,4-difluorobenzoate: A Methodological Approach
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of Sodium 3-chloro-2,4-difluorobenzoate. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental methodologies, theoretical considerations, and data interpretation strategies necessary for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of halogenated aromatic compounds for safe handling, process development, and stability assessment. We will delve into the principles of thermal analysis techniques, propose a hypothetical decomposition pathway based on the known chemistry of related compounds, and provide detailed experimental protocols.
Introduction: The Need for Thermal Characterization
This compound is a halogenated aromatic carboxylate. Such compounds are often key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of multiple halogen substituents on the aromatic ring can significantly influence the molecule's physical and chemical properties, including its thermal stability. A comprehensive understanding of a compound's behavior upon heating is paramount for several reasons:
-
Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic or corrosive gases.
-
Process Development: Manufacturing processes such as drying, milling, and formulation often involve heat. Knowledge of decomposition temperatures is crucial for defining safe operating parameters.[1]
-
Storage and Shelf-life: The long-term stability of a substance is intrinsically linked to its thermal properties, informing appropriate storage conditions.[2]
-
Regulatory Compliance: Regulatory bodies often require thorough thermal stability data as part of a comprehensive chemical or pharmaceutical product submission.[1][2]
This guide will provide the necessary framework to generate this critical data for this compound.
Theoretical Framework: Anticipating Decomposition
The thermal decomposition of sodium salts of aromatic carboxylic acids, such as sodium benzoate, has been studied and can serve as a model for predicting the behavior of this compound.[3][4][5][6][7] The primary decomposition pathway for these salts is often decarboxylation, leading to the formation of a phenyl anion intermediate.[3][6]
For this compound, the key factors influencing its decomposition are:
-
The Carboxylate Group: This is the most likely initial site of decomposition, leading to the loss of carbon dioxide (CO₂).
-
Halogen Substituents (Cl, F): The presence and position of these electron-withdrawing groups can affect the stability of the aromatic ring and the resulting intermediates. The carbon-halogen bond strengths (C-F > C-Cl) will also play a role in the subsequent fragmentation of the molecule.
-
The Sodium Cation: The nature of the cation can influence the decomposition temperature and mechanism. Monovalent salts like sodium salts often decompose at higher temperatures than their corresponding free acids.[5]
Based on these principles, a plausible decomposition pathway for this compound would initiate with decarboxylation, followed by further reactions of the resulting halogenated phenyl anion.
Core Methodologies for Thermal Analysis
A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard for characterizing the thermal properties of a new chemical entity.[8][9] These techniques provide complementary information about mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[8][10] This technique is invaluable for determining:
-
The onset temperature of decomposition.
-
The presence of residual solvents or water (desolvation).
-
The stoichiometry of decomposition reactions.
-
The kinetic parameters of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect and quantify thermal events such as:
-
Melting point and enthalpy of fusion.
-
Crystallization temperature and enthalpy.
-
Glass transitions in amorphous materials.
-
Solid-solid phase transitions.
-
Decomposition endotherms or exotherms.
Hyphenated Techniques: Identifying Decomposition Products
To fully understand the decomposition mechanism, it is crucial to identify the evolved gases. This is achieved using hyphenated techniques where the outlet of the TGA is connected to a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[10][12]
-
TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of individual decomposition products.[10]
-
TGA-FTIR: Identifies functional groups in the evolved gases by their characteristic infrared absorption frequencies.
Experimental Protocols
The following protocols provide a starting point for the thermal analysis of this compound. Instrument parameters may need to be optimized based on the initial results.
Protocol for Simultaneous TGA/DSC Analysis
This protocol allows for the simultaneous collection of mass change and heat flow data, providing a comprehensive thermal profile in a single experiment.
Objective: To determine the melting point, decomposition onset temperature, and mass loss profile of this compound.
Materials and Equipment:
-
This compound sample (2-5 mg)
-
Simultaneous TGA/DSC instrument
-
Alumina or platinum crucibles
-
High-purity nitrogen gas (for inert atmosphere)
Procedure:
-
Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's recommendations.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the instrument.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Calculate the percentage mass loss for each decomposition step.
-
DSC Curve: Identify the melting point (peak of the endotherm) and any other thermal events. Integrate the peaks to determine the enthalpy changes.
-
Protocol for TGA-MS Analysis
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Materials and Equipment:
-
TGA instrument coupled to a Mass Spectrometer
-
This compound sample (5-10 mg)
-
Inert crucibles (e.g., alumina)
-
High-purity helium or argon gas (as carrier gas)
Procedure:
-
Instrument Setup:
-
Ensure the TGA-MS interface is heated to prevent condensation of evolved gases.
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared crucible.
-
TGA Program:
-
Use a temperature program similar to the TGA/DSC analysis (e.g., ramp from 30 °C to 600 °C at 10 °C/min) under a helium or argon atmosphere.
-
-
MS Data Acquisition:
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 10-300).
-
Collect mass spectra continuously throughout the TGA run.
-
-
Data Analysis:
-
Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA curve.
-
Identify the evolved gases by their characteristic mass spectra. For example, m/z 44 would indicate CO₂.
-
Data Interpretation and Hypothetical Results
The data obtained from these analyses will provide a detailed picture of the thermal behavior of this compound.
Expected Thermal Profile
Based on the structure, we can anticipate the following from the TGA/DSC analysis:
-
A sharp endotherm in the DSC curve corresponding to the melting point.
-
A subsequent multi-step mass loss in the TGA curve, indicating decomposition. The initial mass loss would likely correspond to decarboxylation.
-
The decomposition process may be endothermic or exothermic, as indicated by the DSC curve.
Hypothetical Data Summary
The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis.
| Parameter | Technique | Expected Value/Observation | Significance |
| Melting Point (Tₘ) | DSC | To be determined | Purity and phase transition |
| Enthalpy of Fusion (ΔHբ) | DSC | To be determined | Energy required for melting |
| Onset of Decomposition (Tₒ) | TGA | > 200 °C (estimated) | Upper limit for thermal stability |
| Mass Loss (Step 1) | TGA | ~27% (for CO₂) | Corresponds to decarboxylation |
| Evolved Gas (Step 1) | TGA-MS | m/z 44 (CO₂) | Confirms decarboxylation |
| Further Decomposition | TGA/TGA-MS | Multiple steps | Fragmentation of the aromatic ring |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Semantic Scholar [semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. azom.com [azom.com]
Solubility of Sodium 3-chloro-2,4-difluorobenzoate in different solvents
An In-depth Technical Guide to the Solubility of Sodium 3-chloro-2,4-difluorobenzoate and Structurally Related Compounds in Various Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. Due to the limited publicly available data on this specific compound, this guide establishes a robust framework by integrating data from structurally analogous compounds, such as sodium 2-fluoro-4-chlorobenzoate. The methodologies, theoretical discussions, and practical insights presented herein are designed to be directly applicable for researchers, scientists, and professionals in drug development and chemical engineering. This document details experimental protocols, presents solubility data in various solvents, and explores the underlying thermodynamic principles governing the dissolution process.
Introduction: The Significance of Solubility in Pharmaceutical and Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound, a halogenated aromatic carboxylate, belongs to a class of compounds often investigated for their potential biological activities. Understanding its solubility profile in a range of solvents is paramount for:
-
Drug Formulation: Developing suitable dosage forms (e.g., oral solutions, injectables) requires knowledge of the API's solubility in pharmaceutically acceptable excipients.
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired polymorphic form with high purity.
-
Process Chemistry: Solubility data informs the design of efficient reaction and extraction processes, impacting yield and economic viability.
This guide will provide both the theoretical foundation and practical protocols for characterizing the solubility of this compound and related compounds.
Theoretical Framework: Factors Governing Solubility
The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of several energetic factors. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This can be understood through the following relationship:
ΔGsol = ΔHsol - TΔSsol
Where:
-
ΔHsol is the enthalpy of solution.
-
T is the absolute temperature.
-
ΔSsol is the entropy of solution.
The enthalpy of solution can be further broken down into two key components:
-
Lattice Energy (ΔHlattice): The energy required to break apart the ionic lattice of the crystalline solute. For ionic compounds like this compound, this is a significant energy barrier to overcome.
-
Solvation Energy (ΔHsolvation): The energy released when the dissociated ions are solvated by the solvent molecules. This arises from favorable ion-dipole interactions.
A simplified workflow for understanding the dissolution process is illustrated below:
Figure 1: Energetic contributions to the dissolution process.
The interplay between lattice energy and solvation energy, along with the entropic contribution, determines the extent of solubility in a given solvent at a specific temperature.
Experimental Determination of Solubility
A reliable and reproducible method for determining solubility is essential. The isothermal gravimetric method is a widely accepted and robust technique.
Isothermal Gravimetric Solubility Determination Protocol
This protocol outlines the steps for determining the equilibrium solubility of a compound in various solvents at different temperatures.
Materials and Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic water bath or shaker incubator
-
Vials with tight-fitting caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm pore size)
-
Drying oven or vacuum oven
-
Spatula and weighing paper
-
Selected solvents (e.g., water, ethanol, methanol, acetone)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solute (e.g., this compound) to a known mass of each selected solvent in a series of sealed vials. The presence of undissolved solid at equilibrium is crucial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of solid particles.
-
Drying: Dispense the filtered solution into a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.
-
Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]
Where:
-
msolute is the mass of the dissolved solute.
-
Msolute is the molar mass of the solute.
-
msolvent is the mass of the solvent in the sampled solution.
-
Msolvent is the molar mass of the solvent.
-
The experimental workflow is depicted in the following diagram:
Figure 2: Workflow for isothermal gravimetric solubility determination.
Solubility Data and Analysis (Utilizing a Structurally Analogous Compound)
Table 1: Experimental Mole Fraction Solubility (x) of Sodium 2-fluoro-4-chlorobenzoate in Different Solvents at Various Temperatures (T/K)
| T/K | Water | Methanol | Ethanol | Isopropanol |
| 283.15 | 0.0418 | 0.0285 | 0.0152 | 0.0081 |
| 293.15 | 0.0452 | 0.0312 | 0.0171 | 0.0093 |
| 303.15 | 0.0488 | 0.0341 | 0.0192 | 0.0106 |
| 313.15 | 0.0526 | 0.0373 | 0.0215 | 0.0121 |
| 323.15 | 0.0568 | 0.0408 | 0.0240 | 0.0138 |
Note: This data is for a structurally related compound and serves as a proxy for understanding the solubility trends of this compound.
Analysis of Solubility Trends:
-
Effect of Temperature: In all tested solvents, the solubility of sodium 2-fluoro-4-chlorobenzoate increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔHsol > 0).
-
Effect of Solvent: The solubility is highest in water, followed by methanol, ethanol, and isopropanol. This trend correlates with the polarity and hydrogen bonding capacity of the solvents. Water, being the most polar and an excellent hydrogen bond donor and acceptor, is most effective at solvating the sodium and carboxylate ions, thus overcoming the crystal lattice energy. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the alcohol chain, which can impede efficient solvation.
Thermodynamic Modeling of Solubility
The temperature dependence of solubility can be modeled using thermodynamic equations. The modified Apelblat equation is a widely used semi-empirical model that provides a good correlation for experimental solubility data.
The Modified Apelblat Equation:
ln(x) = A + (B / T) + C * ln(T)
Where:
-
x is the mole fraction solubility.
-
T is the absolute temperature in Kelvin.
-
A, B, and C are the model parameters determined by fitting the equation to the experimental data.
These parameters can be used to predict solubility at temperatures not experimentally measured.
Practical Applications and Considerations
-
Solvent Selection for Crystallization: For purification by crystallization, a solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Based on the analog data, a mixed solvent system, such as ethanol-water, could be explored to fine-tune the solubility profile.
-
Formulation Development: The high solubility in water suggests that aqueous-based formulations, such as oral solutions or injectables, could be a viable option for this compound, assuming it possesses the necessary stability.
-
Impact of Polymorphism: It is crucial to recognize that different polymorphic forms of a compound can exhibit different solubilities. Therefore, the solid form used for solubility determination should be well-characterized (e.g., by X-ray powder diffraction).
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct data for this specific compound is sparse, by leveraging data from structurally similar molecules and applying fundamental principles of physical chemistry and thermodynamics, researchers can make informed decisions regarding solvent selection, process design, and formulation development. The detailed experimental protocol and theoretical discussion serve as a valuable resource for scientists and engineers working with this and other related compounds.
A Senior Application Scientist's Guide to the Research Applications of Substituted Sodium Benzoates
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Preservative Paradigm
To the dedicated researcher, the mention of sodium benzoate might evoke images of a common food preservative. However, the true potential of this molecule is unlocked when we venture into the realm of its substituted analogues. By strategically modifying the benzene ring with various functional groups, we can dramatically alter the physicochemical and pharmacological properties of the parent compound, opening up a vast landscape of research and therapeutic applications. This guide is designed to be a comprehensive technical resource, moving beyond a simple catalog of compounds to provide a deeper understanding of the "why" and "how" behind the use of substituted sodium benzoates in modern scientific investigation. We will explore the synthesis, mechanisms of action, and key applications of these versatile molecules, with a focus on providing practical, field-proven insights for the laboratory.
I. The Core Scaffold: Understanding the Impact of Substitution
The benzene ring and the carboxylate group of sodium benzoate provide a foundational scaffold. The introduction of substituents—such as hydroxyl, amino, nitro, and halogen groups—at various positions on the ring fundamentally alters the molecule's electron distribution, polarity, size, and shape. These changes, in turn, dictate its biological activity. Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while bulky substituents can introduce steric hindrance, influencing receptor binding and metabolic stability. Understanding these structure-activity relationships is paramount for the rational design of novel compounds with desired therapeutic or research applications.
II. Hydroxyl-Substituted Sodium Benzoates: The Paraben Family and Beyond
Perhaps the most well-known class of substituted benzoates are the esters of para-hydroxybenzoic acid, commonly known as parabens. Their primary application lies in their potent antimicrobial properties, making them effective preservatives in pharmaceuticals, cosmetics, and food products.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of parabens is linked to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and inhibition of key cellular processes. The lipophilicity of the ester side chain plays a crucial role; as the alkyl chain length increases (from methyl to butylparaben), the antimicrobial activity generally increases. This is attributed to enhanced partitioning into the lipid-rich microbial cell membrane. Some studies also suggest that parabens can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of enzymes like ATPases and phosphotransferases.
Therapeutic Potential and Research Applications
Beyond their preservative role, hydroxyl-substituted benzoates are being investigated for other therapeutic properties. For instance, some derivatives have shown antioxidant activity. The core structure also serves as a scaffold for the development of novel therapeutic agents.
Experimental Protocol: Synthesis of Methylparaben
This protocol outlines the Fischer esterification of p-hydroxybenzoic acid to produce methylparaben.
Materials:
-
p-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add p-hydroxybenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methylparaben.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure methylparaben.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a substituted benzoate against a target microorganism.
Materials:
-
Substituted sodium benzoate stock solution (in a suitable solvent)
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium
-
Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the substituted benzoate stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
III. Amino-Substituted Sodium Benzoates: Modulators of Neurological Pathways
The introduction of an amino group onto the benzoate ring gives rise to compounds with fascinating pharmacological activities, particularly in the central nervous system. Para-aminobenzoic acid (PABA) and its derivatives are notable examples.
Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition
A key mechanism of action for certain amino-substituted benzoates is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-serine. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, these compounds increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This has therapeutic implications for conditions associated with NMDA receptor hypofunction, such as schizophrenia.
Caption: DAAO Inhibition by Amino-Substituted Benzoates
Therapeutic Potential and Research Applications
The ability of amino-substituted benzoates to modulate the glutamatergic system has led to their investigation in a range of neurological and psychiatric disorders, including:
-
Schizophrenia: As an adjunctive therapy to improve negative symptoms and cognitive deficits.
-
Alzheimer's Disease: To potentially enhance cognitive function by boosting NMDA receptor activity.
-
Anxiety Disorders: Some derivatives have shown anxiolytic effects in preclinical models.
Furthermore, the PABA scaffold is a versatile building block in medicinal chemistry for the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1]
Experimental Protocol: Synthesis of a PABA-derived Schiff Base
This protocol describes the condensation reaction between p-aminobenzoic acid and an aldehyde to form a Schiff base.
Materials:
-
p-Aminobenzoic acid
-
Aromatic aldehyde (e.g., salicylaldehyde)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask, reflux condenser
Procedure:
-
Dissolve p-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
IV. Halogenated Sodium Benzoates: Enhancing Biological Activity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzoate ring can significantly enhance its biological activity. Halogenation can increase lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate binding to biological targets.
Mechanism of Action and Applications
Halogenated benzoates have demonstrated a range of biological activities, including:
-
Antifungal and Antibacterial Agents: Halogen substitution can increase the antimicrobial potency compared to the parent benzoic acid. The mechanism is thought to involve enhanced disruption of microbial cell membranes and potential inhibition of key metabolic enzymes. For example, certain brominated and iodinated benzoates have shown significant antifungal activity.[2]
-
Enzyme Inhibitors: The electronic and steric properties of halogens can be exploited to design potent and selective enzyme inhibitors.
-
Bioremediation: Some halogenated benzoates can stimulate the microbial dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs).[3]
Experimental Protocol: Synthesis of a Halogenated Benzoic Acid
This protocol outlines a general method for the oxidation of a halogenated toluene to the corresponding benzoic acid.
Materials:
-
Halogenated toluene (e.g., p-chlorotoluene)
-
Potassium permanganate (KMnO4)
-
Sodium carbonate (Na2CO3)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser
Procedure:
-
In a round-bottom flask, combine the halogenated toluene, sodium carbonate, and water.
-
Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.
-
Continue refluxing until the reaction is complete (as indicated by the persistence of the purple color).
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to precipitate the halogenated benzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
V. Nitro-Substituted Sodium Benzoates: Intermediates and Bioactive Molecules
The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the benzoate ring. Nitro-substituted benzoates are important intermediates in organic synthesis and can also possess inherent biological activity.
Applications in Synthesis and Research
-
Synthetic Intermediates: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize amino-substituted benzoates and other derivatives.
-
Bioactive Compounds: Some nitro-substituted aromatic compounds have been investigated for their antimicrobial and antiparasitic activities. The mechanism often involves the reduction of the nitro group within the target organism to form reactive radical species that cause cellular damage.
Experimental Protocol: Synthesis of m-Nitrobenzoic Acid
This protocol describes the nitration of benzoic acid.
Materials:
-
Benzoic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath, beaker
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid to benzoic acid while stirring and cooling in an ice bath.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature with the ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for about an hour.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid m-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent for purification.
VI. Characterization and Analysis of Substituted Sodium Benzoates
Accurate characterization of synthesized substituted benzoates is crucial for ensuring purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The chemical shift of the carboxyl carbon can also be informative.
Sample Preparation for NMR:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5][6][7][8]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and ensure the solution is homogeneous.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of substituted benzoates and for quantifying them in various matrices. Reversed-phase HPLC with a C18 column is commonly used.
General HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention of these acidic compounds.[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-280 nm).
-
Injection Volume: 10-20 µL
VII. Pharmacokinetics and Metabolism: The Fate of Substituted Benzoates in Biological Systems
For researchers in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substituted benzoates is critical. The nature and position of the substituent can have a profound impact on these pharmacokinetic parameters.
The primary metabolic pathway for benzoic acid is conjugation with glycine to form hippuric acid, which is then excreted in the urine. Substituents can influence the rate and extent of this conjugation, as well as introduce alternative metabolic pathways such as hydroxylation and glucuronidation.
In Vitro ADME Assays: A suite of in vitro assays can be employed early in the drug discovery process to predict the ADME properties of substituted benzoates:
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism.[10][11][12][13]
-
Permeability Assays: Using Caco-2 cell monolayers to predict intestinal absorption.
-
Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
Caption: General ADME Pathway for Substituted Benzoates
VIII. Conclusion and Future Perspectives
Substituted sodium benzoates represent a rich and underexplored class of compounds with significant potential in various research fields, from materials science to drug discovery. By moving beyond their traditional role as preservatives, researchers can leverage the versatility of the benzoate scaffold to develop novel probes for biological systems, innovative therapeutic agents, and valuable synthetic intermediates. The key to unlocking this potential lies in a thorough understanding of the structure-activity relationships that govern their function and a systematic approach to their synthesis, characterization, and biological evaluation. It is our hope that this guide will serve as a valuable resource for scientists embarking on this exciting area of research.
References
- 1. US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents [patents.google.com]
- 2. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. sites.bu.edu [sites.bu.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 11. selvita.com [selvita.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4-difluorobenzoic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 3-chloro-2,4-difluorobenzoic acid sodium salt, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document delves into the nuanced interplay of the carboxylate, chloro, and fluoro substituents, offering a detailed examination of the compound's behavior in fundamental organic reactions. Key areas of focus include the reactivity of the carboxylate group, particularly in amide bond formation, and the propensity of the halogenated aromatic ring to undergo nucleophilic aromatic substitution (SNAr). Furthermore, the potential for decarboxylation and the compound's overall stability are discussed. This guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties
3-Chloro-2,4-difluorobenzoic acid is a white to light yellow crystalline solid.[2] The sodium salt, the focus of this guide, is typically a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₂NaO₂ | N/A |
| Molecular Weight | 214.53 g/mol | N/A |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water, polar organic solvents | General Knowledge |
| Melting Point (of the acid) | 174-178 °C | N/A |
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-chloro-2,4-difluorobenzoic acid shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Cl and C-F stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms, with chemical shifts influenced by their positions relative to the other substituents. For context, the ¹⁹F NMR chemical shifts for related fluorobenzoic acids have been reported.[1][3]
-
Reactivity of the Carboxylate Group
The sodium salt of 3-chloro-2,4-difluorobenzoic acid features a deprotonated carboxyl group, which is a key reactive site. Its primary reactivity centers around serving as a nucleophile or being converted into more reactive functional groups for subsequent transformations, most notably amide bond formation.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of amides from 3-chloro-2,4-difluorobenzoic acid is a critical transformation, as this moiety is often incorporated into biologically active molecules. This can be achieved through two primary pathways:
Pathway 1: Conversion to Acid Chloride
The carboxylic acid can be converted to the more reactive acid chloride, which readily reacts with amines to form amides.
Workflow for Acid Chloride Formation and Subsequent Amidation
Caption: Conversion of the carboxylic acid to an amide via an acid chloride intermediate.
Experimental Protocol: General Procedure for Amide Synthesis via Acid Chloride
Step 1: Formation of the Acid Chloride
-
To a solution of 3-chloro-2,4-difluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature.[4][5][6] A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.
-
Stir the reaction mixture at room temperature or gentle heat until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
Remove the excess reagent and solvent under reduced pressure to yield the crude 3-chloro-2,4-difluorobenzoyl chloride.
Step 2: Amidation
-
Dissolve the crude acid chloride in an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath and add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up typically involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration of the organic phase.
-
Purify the resulting amide by recrystallization or column chromatography.
Pathway 2: Direct Amidation using Coupling Reagents
Direct condensation of the carboxylic acid with an amine can be facilitated by a variety of coupling reagents. This method avoids the isolation of the often-sensitive acid chloride.
Workflow for Direct Amide Coupling
Caption: Direct one-pot synthesis of amides using coupling reagents.
Experimental Protocol: General Procedure for Direct Amidation
-
Dissolve 3-chloro-2,4-difluorobenzoic acid, the amine, and a coupling agent (e.g., HATU, EDC/HOBt) in an aprotic solvent such as DMF or DCM.[7][8]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
The work-up and purification are similar to the acid chloride method.
Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-withdrawing fluorine atoms and a third electron-withdrawing chlorine atom, in addition to the carboxylate group, activates the aromatic ring of 3-chloro-2,4-difluorobenzoic acid sodium salt towards nucleophilic aromatic substitution (SNAr).[9][10][11]
Mechanistic Principles of SNAr
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is crucial for stabilizing this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.
The reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.
Regioselectivity of Substitution
In 3-chloro-2,4-difluorobenzoic acid, there are three potential sites for nucleophilic attack. The regioselectivity of the substitution will be influenced by a combination of electronic and steric factors. The fluorine atoms, being more activating for SNAr, are generally more likely to be displaced than the chlorine atom. The precise position of substitution will depend on the specific nucleophile and reaction conditions.
Representative SNAr Reactions
While specific protocols for SNAr reactions of 3-chloro-2,4-difluorobenzoic acid sodium salt are not abundantly reported in the literature, general procedures for similar activated aryl halides can be adapted.
Experimental Protocol: General Procedure for SNAr with a Phenol
-
In a suitable solvent such as DMF or DMSO, combine 3-chloro-2,4-difluorobenzoic acid sodium salt, a phenol, and a base such as potassium carbonate or cesium carbonate.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Decarboxylation
The removal of the carboxyl group as carbon dioxide is a potential side reaction for benzoic acids, particularly at elevated temperatures.[1] The stability of the resulting aryl anion or radical intermediate influences the ease of decarboxylation. For 3-chloro-2,4-difluorobenzoic acid, the presence of electron-withdrawing halogen substituents would destabilize an aryl anion, making ionic decarboxylation less favorable under typical conditions. However, under more forcing conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation may occur.
Stability and Handling
3-Chloro-2,4-difluorobenzoic acid is a stable compound under normal laboratory conditions.[2] The sodium salt is also expected to be stable. However, as with all chemicals, appropriate safety precautions should be taken. The compound may be irritating to the eyes, skin, and respiratory system.[2] It is recommended to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
3-Chloro-2,4-difluorobenzoic acid sodium salt is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the dual functionality of the carboxylate group, which can be readily converted to amides, and the activated aromatic ring, which is susceptible to nucleophilic aromatic substitution. A thorough understanding of these reactivity profiles, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals and other functional molecules. The provided experimental frameworks offer a solid foundation for researchers to design and execute synthetic transformations involving this important intermediate.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Strategic Application of Sodium 3-chloro-2,4-difluorobenzoate in Decarboxylative Cross-Coupling Reactions: A Guide for Researchers
Introduction: Unlocking New Pathways in Medicinal and Materials Chemistry
In the landscape of modern synthetic organic chemistry, the pursuit of efficient and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds is paramount. Sodium 3-chloro-2,4-difluorobenzoate, and its parent carboxylic acid, have emerged as valuable building blocks, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The unique substitution pattern of this aromatic carboxylate—featuring both chloro and fluoro groups—imparts distinct electronic properties and reactivity, making it an intriguing substrate for advanced cross-coupling methodologies.[1]
This technical guide provides an in-depth exploration of the application of this compound as a reactant in decarboxylative cross-coupling reactions. Moving beyond traditional cross-coupling paradigms that rely on pre-functionalized organometallic reagents, decarboxylative coupling utilizes readily available and stable carboxylic acids (or their salts) as latent carbanion equivalents. This approach offers significant advantages in terms of operational simplicity, functional group tolerance, and the generation of innocuous byproducts.
Herein, we will delve into the mechanistic underpinnings of decarboxylative Suzuki, Heck, and Buchwald-Hartwig-type amination reactions, providing detailed, field-proven protocols adapted for the use of this compound. These application notes are designed to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic strategy for the construction of novel molecular architectures.
Physicochemical Properties of 3-Chloro-2,4-difluorobenzoic Acid
A thorough understanding of the starting material is crucial for successful reaction design and optimization.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O₂[3] |
| Molecular Weight | 192.55 g/mol [3] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 174 - 178 °C[1] |
| CAS Number | 154257-75-7[3] |
The Principle of Decarboxylative Cross-Coupling
Decarboxylative cross-coupling reactions represent a paradigm shift in the formation of C-C and C-X bonds. In this methodology, a carboxylic acid or its salt is coupled with a partner (e.g., an aryl halide, olefin, or amine) in the presence of a transition metal catalyst, typically palladium or copper, with concomitant extrusion of carbon dioxide. The driving force for this transformation is the irreversible loss of CO₂, which renders the overall process thermodynamically favorable.
The general catalytic cycle for a palladium-catalyzed decarboxylative cross-coupling is depicted below. The process is often facilitated by a co-catalyst, such as copper or silver, which aids in the decarboxylation step.
Caption: Generalized catalytic cycle for decarboxylative cross-coupling.
Application Note 1: Decarboxylative Suzuki-Miyaura Coupling for Biaryl Synthesis
The construction of biaryl motifs is a cornerstone of medicinal chemistry. The decarboxylative Suzuki-Miyaura coupling provides a powerful alternative to the traditional reaction by replacing the often unstable boronic acid with a stable and readily available carboxylic acid. For a substrate like 3-chloro-2,4-difluorobenzoic acid, this approach is particularly attractive.
Causality Behind Experimental Choices:
-
Catalyst System: A bimetallic system, often employing both palladium and copper, is highly effective.[4] The copper catalyst facilitates the decarboxylation of the benzoate to form an in-situ organocopper species, which then undergoes transmetalation to the palladium center.
-
Palladium Source and Ligand: A Pd(0) source, or a Pd(II) precursor that is readily reduced in situ, is required. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often crucial for promoting the reductive elimination of the biaryl product and stabilizing the catalytic species.
-
Base: A moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the carboxylic acid, forming the active carboxylate salt.
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are commonly used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.
Protocol: Decarboxylative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or 3-chloro-2,4-difluorobenzoic acid)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), CuI (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for decarboxylative Suzuki coupling.
Application Note 2: Decarboxylative Heck-Type Reaction for Olefination
The decarboxylative Heck reaction offers a powerful method for the vinylation of aromatic rings, forming styrenyl compounds that are valuable intermediates in polymer and pharmaceutical synthesis.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst is typically sufficient, though a co-oxidant is often required.[5] In some protocols, a copper salt can act as both a co-catalyst for decarboxylation and an oxidant.
-
Palladium Source and Ligand: Pd(OAc)₂ or Pd(TFA)₂ are common choices. The choice of ligand can influence the regioselectivity of the olefin insertion. Bulky phosphine ligands can be employed to control the reaction pathway.
-
Oxidant: A stoichiometric oxidant, such as silver carbonate (Ag₂CO₃) or benzoquinone, is often necessary to regenerate the active Pd(II) species in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMF are generally effective.
Protocol: Decarboxylative Heck-Type Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or 3-chloro-2,4-difluorobenzoic acid)
-
Olefin (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), the olefin (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous, degassed DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 130-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Application Note 3: Decarboxylative Buchwald-Hartwig-Type Amination
The formation of C-N bonds via decarboxylative coupling is a less common but highly valuable transformation, providing a direct route to arylamines from carboxylic acids.[6] This method circumvents the need for aryl halides, which are the traditional electrophiles in Buchwald-Hartwig amination.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A bimetallic system, often involving palladium and copper, is typically required. The copper catalyst facilitates the decarboxylation, while the palladium catalyst mediates the C-N bond formation.
-
Ligand: Bulky, electron-rich phosphine ligands such as Xantphos or biaryl phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst decomposition at high temperatures.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is generally required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, high-boiling solvents such as toluene or dioxane are suitable for this transformation.
Protocol: Decarboxylative Buchwald-Hartwig-Type Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or 3-chloro-2,4-difluorobenzoic acid)
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Copper(I) oxide (Cu₂O)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6 mol%), Cu₂O (0.1 mmol, 10 mol%), K₃PO₄ (2.0 mmol), and this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL) under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 110-130 °C for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound serves as a versatile and powerful building block in modern organic synthesis, particularly through the lens of decarboxylative cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel biaryls, styrenes, and arylamines. The electron-deficient nature of the aromatic ring, imparted by the fluorine and chlorine substituents, can significantly influence reactivity, and further optimization of ligands, bases, and reaction conditions will undoubtedly expand the scope and utility of this valuable reactant. As the field of cross-coupling continues to evolve, the use of readily available carboxylic acids like 3-chloro-2,4-difluorobenzoic acid will play an increasingly important role in the efficient and sustainable construction of complex molecules that drive innovation in medicine and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using Sodium 3-chloro-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polyhalogenated Aromatics
In the landscape of modern medicinal chemistry and materials science, molecules bearing multiple halogen substituents on an aromatic core are of paramount importance. The strategic incorporation of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity.[1] Sodium 3-chloro-2,4-difluorobenzoate is a key building block that offers a unique combination of reactive sites for synthetic diversification. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from readily available starting materials.[2][3][4] This guide provides a detailed exploration of the use of this compound in Suzuki coupling protocols, offering insights into reaction mechanisms, catalyst selection, and practical, step-by-step procedures.
Mechanistic Considerations: Navigating Chemoselectivity in Polyhalogenated Systems
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] When employing a polyhalogenated substrate such as this compound, the critical challenge lies in achieving chemoselective activation of a specific carbon-halogen bond.
The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[5] The activation of C-F bonds is significantly more challenging and often requires specialized nickel catalysts or highly activated substrates.[6] In the case of 3-chloro-2,4-difluorobenzoate, the primary competition is between the activation of the C-Cl bond and the two C-F bonds.
Several factors govern this selectivity:
-
Catalyst Choice: Palladium catalysts are generally selective for C-Cl over C-F bond activation. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are known to promote the oxidative addition of less reactive aryl chlorides.[7][8]
-
Electronic Effects: The presence of electron-withdrawing groups, such as the carboxylate and fluorine atoms, can render the aryl ring more susceptible to oxidative addition.
-
Steric Hindrance: The steric environment around the halogen atoms can influence the approach of the metal catalyst.
-
The ortho Effect: The presence of the carboxylate group ortho to a fluorine atom could potentially influence the reactivity of that C-F bond, though steric hindrance from this group might also play a role.[9][10]
It is also crucial to consider potential side reactions, such as hydrodehalogenation (replacement of a halogen with hydrogen) and decarboxylation of the benzoic acid moiety, especially under harsh basic conditions or high temperatures.[11][12][13][14][15][16]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific coupling partners.
Protocol 1: Palladium-Catalyzed Selective C-Cl Bond Coupling
This protocol is designed to selectively activate the C-Cl bond over the more robust C-F bonds, which is the generally expected outcome with palladium catalysis.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: General Workflow for Suzuki Coupling
Caption: A flowchart outlining the key stages of a typical Suzuki coupling experiment.
Protocol 2: Nickel-Catalyzed C-F Bond Coupling (Potential for Ortho-Selectivity)
While less common, under specific conditions with a nickel catalyst, activation of a C-F bond might be achievable, particularly the one ortho to the carboxylate due to potential directing effects. This protocol is more exploratory.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Nickel(II) chloride (NiCl₂; 0.1 mmol, 10 mol%)
-
Tricyclohexylphosphine (PCy₃; 0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃; 3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF; 5 mL)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under a stream of argon, add NiCl₂, PCy₃, and K₂CO₃ to a flame-dried Schlenk flask with a magnetic stir bar.
-
Add the DMF and stir the mixture for 15 minutes.
-
Add the this compound and the arylboronic acid.
-
Seal the flask and heat the reaction mixture to 130-150 °C.
-
Monitor the reaction closely for the formation of the desired product and potential side products.
-
Upon completion or when no further conversion is observed, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparative Table of Reaction Conditions
The following table summarizes the key parameters for the proposed protocols, allowing for easy comparison.
| Parameter | Protocol 1 (Palladium-Catalyzed) | Protocol 2 (Nickel-Catalyzed) |
| Target Bond | C-Cl | C-F (exploratory) |
| Catalyst | Pd(OAc)₂ | NiCl₂ |
| Ligand | SPhos | PCy₃ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent System | 1,4-Dioxane / H₂O | DMF |
| Temperature | 100-120 °C | 130-150 °C |
| Key Considerations | High selectivity for C-Cl activation expected. Milder conditions. | Harsher conditions required. Potential for C-F activation. Higher risk of side reactions. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands (e.g., other Buchwald ligands, NHC ligands for palladium; other phosphine ligands for nickel), bases (e.g., Cs₂CO₃, K₂CO₃), and solvent systems (e.g., toluene/water, THF/water).[17][18][19][20] Increasing the reaction temperature or time may also improve conversion.
-
Dehalogenation: If significant hydrodehalogenation is observed, a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature might be beneficial.[11]
-
Decarboxylation: If decarboxylation is a competing side reaction, consider using milder bases and the lowest effective temperature. Protecting the carboxylic acid as an ester prior to coupling and subsequent hydrolysis is a common strategy to avoid this issue.
-
Poor Selectivity: If a mixture of products from C-Cl and C-F activation is obtained, careful optimization of the catalyst-to-ligand ratio and temperature is crucial. For selective C-Cl coupling, ensure the palladium catalyst is not overly active to the point of C-F activation.
Conclusion
This compound is a versatile building block for the synthesis of complex, polyhalogenated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the catalyst system and reaction conditions, researchers can achieve chemoselective coupling at the C-Cl bond using palladium catalysis. While more challenging, the potential for C-F bond activation with nickel catalysts opens avenues for further synthetic exploration. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists and professionals in the field, enabling the efficient and strategic use of this valuable intermediate in drug discovery and materials science.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. The ortho effect in directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Sodium 3-chloro-2,4-difluorobenzoate
Introduction: Navigating the Challenges of a Multifunctional Aryl Halide
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of aryl halides with alkenes.[1] While extensively studied, the application of this powerful transformation to complex, multifunctional substrates such as Sodium 3-chloro-2,4-difluorobenzoate presents a unique set of challenges that demand a nuanced and well-considered experimental design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals aiming to successfully employ this substrate in Heck coupling reactions.
The target molecule, this compound, is characterized by several key structural features that influence its reactivity:
-
An Aryl Chloride: The carbon-chlorine bond is notoriously less reactive than its bromide and iodide counterparts in the crucial oxidative addition step of the Heck catalytic cycle.[2] This necessitates the use of highly active catalyst systems.
-
Electron-Deficient Aromatic Ring: The presence of two strongly electron-withdrawing fluorine atoms and a carboxylate group deactivates the aromatic ring. While this may seem counterintuitive, this electron deficiency can actually facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3]
-
A Carboxylate Directing Group: The sodium carboxylate group is not merely a spectator. It can act as a directing group, influencing the regioselectivity of the Heck coupling through chelation to the palladium center.[4]
-
Potential for Decarboxylation: A significant potential side reaction is the palladium-catalyzed decarboxylation of the aromatic ring.[5] While more common in electron-rich systems, this pathway must be considered and monitored.
This guide will dissect these challenges and provide a robust, field-proven protocol to achieve successful Heck couplings with this compound.
Proposed Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene (e.g., styrene) is depicted below:
The primary objective is to selectively activate the C-Cl bond for cross-coupling while preserving the carboxylate functionality.
The Heck Catalytic Cycle: A Visualized Workflow
The catalytic cycle for the Heck reaction is a well-established sequence of elementary steps involving palladium in the 0 and +2 oxidation states.[1] The following diagram illustrates the proposed cycle for the reaction of this compound.
Figure 1: Proposed Heck catalytic cycle for this compound.
Detailed Experimental Protocol
This protocol is a robust starting point for the Heck reaction of this compound. Optimization of specific parameters may be necessary for different alkene coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercial Source | Aryl halide substrate |
| Alkene (e.g., Styrene) | ≥99%, inhibitor-free | Commercial Source | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source | Palladium precatalyst |
| Di(1-adamantyl)-n-butylphosphine (cataCXium® A) | Ligand grade | Commercial Source | Bulky, electron-rich phosphine ligand |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercial Source | Inorganic base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source | Solvent |
| Argon or Nitrogen | High purity | Gas Supplier | Inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) Acetate (0.02 mmol, 2 mol%).
-
Add Di(1-adamantyl)-n-butylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous Sodium Carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. This is critical to prevent oxidation of the phosphine ligand and the active Pd(0) species.
-
-
Solvent and Alkene Addition:
-
Under a positive pressure of inert gas, add anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe.
-
Add the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 120-140 °C. The higher temperature is often necessary for activating the C-Cl bond.[6]
-
Stir the reaction mixture vigorously.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
It is crucial to also monitor for the formation of 2,4-difluorobenzoic acid (or its sodium salt), which would indicate a competing decarboxylation-protonation pathway.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Causality Behind Experimental Choices
-
Catalyst System (Pd(OAc)₂ and cataCXium® A): For the challenging activation of an aryl chloride, a highly active catalyst is paramount. Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[7] The choice of di(1-adamantyl)-n-butylphosphine (cataCXium® A) is deliberate. This bulky, electron-rich phosphine ligand promotes the oxidative addition step and stabilizes the catalytically active monoligated palladium species, which is crucial for efficient coupling of aryl chlorides.[8]
-
Base (Sodium Carbonate): An inorganic base like sodium carbonate is chosen for its ability to neutralize the hydrogen chloride generated during the catalytic cycle without competing as a nucleophile. Its insolubility in the organic solvent can sometimes be advantageous in preventing side reactions.
-
Solvent (DMF): A polar aprotic solvent like DMF is selected for its ability to dissolve the sodium salt of the starting material and to facilitate the reaction at elevated temperatures.
-
Temperature (120-140 °C): The high reaction temperature is necessary to overcome the significant activation energy barrier associated with the cleavage of the robust C-Cl bond.[6]
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause | Suggested Solution |
| No Reaction/Low Conversion | Insufficient catalyst activity or temperature. | Increase catalyst loading (up to 5 mol%), use a more electron-rich ligand (e.g., a tri-tert-butylphosphine derivative), or increase the reaction temperature in increments of 10 °C. |
| Deactivation of the catalyst. | Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. | |
| Decarboxylation Observed | High reaction temperature or prolonged reaction time. | Attempt the reaction at a lower temperature for a longer duration. Screen alternative bases that may be less harsh. |
| Formation of Homocoupled Byproducts | Inefficient trapping of the organopalladium intermediate. | Ensure a slight excess of the alkene is used. |
Data Summary Table
| Parameter | Recommended Range/Value | Justification |
| Substrate Ratio | 1:1.2 (Aryl Halide:Alkene) | A slight excess of the alkene drives the reaction to completion and minimizes homocoupling of the aryl halide. |
| Catalyst Loading | 2-5 mol% Pd(OAc)₂ | Balances reaction efficiency with cost. Higher loading may be needed for less reactive alkenes. |
| Ligand Loading | 4-10 mol% (2:1 Ligand:Pd ratio) | Ensures complete coordination to the palladium center and prevents catalyst decomposition. |
| Base | 2.0-3.0 equivalents of Na₂CO₃ (or K₂CO₃, Cs₂CO₃) | Sufficient to neutralize the generated acid and regenerate the catalyst. |
| Solvent | Anhydrous DMF, Dioxane, or Toluene | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 120-150 °C | Necessary for C-Cl bond activation. |
| Reaction Time | 12-48 hours | Highly dependent on the specific alkene and reaction conditions. Monitor for completion. |
Conclusion
The Heck reaction of this compound is a challenging yet achievable transformation. Success hinges on the selection of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and carefully controlled reaction conditions to favor the desired cross-coupling pathway over potential side reactions such as decarboxylation. The protocol and insights provided herein offer a solid foundation for researchers to explore the synthetic utility of this complex aryl halide, paving the way for the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a catalytic aromatic decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of Sodium 3-chloro-2,4-difluorobenzoate for Medicinal Chemistry
Introduction: The Strategic Value of the 3-Chloro-2,4-difluorobenzoate Scaffold
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. The 3-chloro-2,4-difluorobenzoate core is a privileged starting material, offering medicinal chemists a trifecta of reactive handles and modulating physicochemical properties. The judicious placement of two fluorine atoms and a chlorine atom on the phenyl ring profoundly influences the molecule's electronic nature, pKa, and metabolic stability.[1][2][3][4][5]
Fluorine's high electronegativity can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to enhance membrane permeability.[2][6] The chlorine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[7] The carboxylic acid group provides a primary site for derivatization through amide bond formation and esterification, which are the most common reactions in medicinal chemistry for library generation.[8]
This guide provides a detailed exploration of key derivatization strategies for sodium 3-chloro-2,4-difluorobenzoate, offering field-proven protocols and explaining the causality behind critical experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.[6][7][9]
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of the starting material is critical for designing successful synthetic routes. The electron-withdrawing nature of the three halogen substituents significantly impacts the reactivity of both the carboxylic acid and the C-Cl bond.
Table 1: Physicochemical Properties of 3-Chloro-2,4-difluorobenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 154257-75-7 | [10] |
| Molecular Formula | C₇H₃ClF₂O₂ | [11] |
| Molecular Weight | 192.55 g/mol | [11] |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 177 - 180 °C | [9] |
| Boiling Point | ~278.9 °C | [9] |
| pKa | Lower than benzoic acid (pKa ~4.2) due to the inductive effect of halogens. |[12] |
Reactivity Insights:
-
Carboxylic Acid: The strong inductive electron-withdrawing effect of the ortho- and para-fluorine atoms, as well as the meta-chlorine atom, increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon.[12] This makes the carboxylate an excellent substrate for nucleophilic acyl substitution reactions like amidation and esterification.
-
Aryl Chloride Bond (C-Cl): The C-Cl bond at the 3-position is the primary site for cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, the electron-deficient nature of the ring and the use of modern, specialized catalyst systems enable efficient transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.[13][14]
Core Derivatization Workflows & Protocols
The following sections provide detailed, step-by-step protocols for four fundamental derivatization strategies. Each protocol is designed to be a self-validating system, with explanations for key reagent choices.
Workflow 1: Amide Bond Formation via Coupling Reagents
Amide bond formation is arguably the most utilized reaction in medicinal chemistry for generating libraries of compounds with diverse functional groups.[8] The high reactivity of the 3-chloro-2,4-difluorobenzoic acid carbonyl group makes it an ideal substrate for this transformation.
Causality & Expertise: The choice of a coupling reagent is critical. Carbodiimide-based reagents like EDC are effective and generate a water-soluble urea byproduct.[15] However, for more challenging or precious amines, phosphonium or uronium/aminium salt reagents like HATU are often preferred due to their higher efficiency and faster reaction times, which can minimize side reactions.[8] The addition of a non-nucleophilic base like DIEA is essential to neutralize the acid formed during the reaction and to deprotonate the amine salt, driving the reaction to completion.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
-
Reaction Setup: To a solution of 3-chloro-2,4-difluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA, 3.0 eq) to the stirring solution.
-
Coupling Agent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) portion-wise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 2: Reagents for HATU-Mediated Amide Coupling
| Reagent | Role | Typical Equivalents |
|---|---|---|
| 3-Chloro-2,4-difluorobenzoic acid | Starting Material | 1.0 |
| Amine (R-NH₂) | Nucleophile | 1.1 - 1.5 |
| HATU | Coupling Agent | 1.2 |
| DIEA | Non-nucleophilic Base | 3.0 |
| Anhydrous DMF | Solvent | - |
Workflow 2: Fischer Esterification
Esterification is a fundamental transformation used to mask the polarity of a carboxylic acid, create prodrugs, or modify a compound's pharmacokinetic profile. The Fischer esterification is a classic, acid-catalyzed method that is highly effective for this substrate.[16]
Causality & Expertise: This reaction is an equilibrium process.[16] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess, often serving as the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, making it significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[16][17]
Caption: Mechanism of Fischer Esterification.
Protocol 2: Acid-Catalyzed Esterification
-
Reaction Setup: Suspend 3-chloro-2,4-difluorobenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent (use at least a 10-fold excess).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the suspension while stirring.
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the alcohol used) for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize any remaining acid by washing with saturated aqueous NaHCO₃. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting ester is often pure enough for the next step, but can be purified by column chromatography if necessary.
Workflow 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the synthesis of biaryl structures that are prevalent in pharmaceuticals.[14] This protocol targets the C-Cl bond, coupling it with a boronic acid.
Causality & Expertise: The carboxylic acid group must first be protected, typically as an ester (using Protocol 2), as the free acid can interfere with the basic conditions of the coupling reaction. The success of coupling an aryl chloride hinges on the catalyst system. A palladium(0) species, generated in situ from a precursor like Pd(OAc)₂, is required.[18] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential; they accelerate the rate-limiting oxidative addition step and promote the reductive elimination step.[19] A base, such as K₃PO₄ or K₂CO₃, is required to form the reactive boronate species, which facilitates the key transmetalation step.[18][19]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of the Methyl Ester Derivative
-
Starting Material: Begin with the methyl ester of 3-chloro-2,4-difluorobenzoic acid (prepared via Protocol 2).
-
Reaction Setup: In an oven-dried flask, combine the aryl chloride (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water (10:1, 0.1 M).
-
Heating: Heat the reaction mixture to 80-110 °C for 12-24 hours, with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of the product by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Workflow 4: Palladium-Catalyzed Buchwald-Hartwig Amination
A complementary reaction to the Suzuki coupling, the Buchwald-Hartwig amination forms a C-N bond, providing direct access to substituted anilines, which are critical pharmacophores.[20][21]
Causality & Expertise: As with the Suzuki reaction, the carboxylic acid must be protected as an ester. This reaction is highly sensitive to the choice of ligand and base.[13][22] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to facilitate the catalytic cycle with challenging electron-deficient aryl chlorides.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and promote the final reductive elimination step.[20][21] The choice of base must be compatible with other functional groups in the molecule.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of the Methyl Ester Derivative
-
Starting Material: Use the methyl ester of 3-chloro-2,4-difluorobenzoic acid (prepared via Protocol 2).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-6 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried reaction vessel.
-
Reagent Addition: Add anhydrous, degassed toluene (0.1 M), followed by the amine (1.2 eq).
-
Heating: Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through Celite. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.
Summary of Derivatization Strategies
Table 3: Comparison of Derivatization Strategies
| Strategy | Target Site | Bond Formed | Key Reagents | Medicinal Chemistry Application |
|---|---|---|---|---|
| Amide Coupling | Carboxylic Acid | C(O)-N | Coupling Agent (HATU, EDC), Base (DIEA) | Core scaffold elaboration, introduction of diverse R-groups, mimicking peptide bonds.[8] |
| Fischer Esterification | Carboxylic Acid | C(O)-O | Alcohol, Acid Catalyst (H₂SO₄) | Prodrug synthesis, improving lipophilicity, protecting group for other reactions.[16] |
| Suzuki-Miyaura Coupling | C-Cl Bond | C-C | Pd Catalyst, Phosphine Ligand, Boronic Acid, Base | Synthesis of biaryl compounds, scaffold hopping, accessing new chemical space.[14] |
| Buchwald-Hartwig Amination | C-Cl Bond | C-N | Pd Catalyst, Phosphine Ligand, Amine, Strong Base | Synthesis of aryl amines, introduction of key pharmacophores, fine-tuning electronic properties.[20][21] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. hepatochem.com [hepatochem.com]
- 9. innospk.com [innospk.com]
- 10. nashpharmatech.com [nashpharmatech.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of Sodium 3-chloro-2,4-difluorobenzoate in Advanced Agrochemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of Sodium 3-chloro-2,4-difluorobenzoate in the synthesis of modern agrochemicals. This document elucidates the rationale behind its use, provides detailed experimental protocols, and showcases its importance as a key building block for developing next-generation crop protection agents.
Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals
The strategic incorporation of fluorine atoms into active agrochemical molecules can dramatically enhance their biological efficacy.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart several desirable properties, including:
-
Enhanced Bioactivity: The presence of fluorine can alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors in pests and weeds.[1]
-
Increased Metabolic Stability: The robustness of the C-F bond makes fluorinated compounds more resistant to metabolic degradation within the target organism and in the environment, which can lead to longer-lasting effects and reduced application rates.[1][2]
-
Improved Lipophilicity and Transport: Fluorine substitution can increase a molecule's ability to pass through biological membranes, such as plant cuticles or insect exoskeletons, thereby improving its uptake and translocation.[1]
This compound, and its parent acid, 3-chloro-2,4-difluorobenzoic acid, are highly versatile intermediates that leverage these benefits.[4] The specific arrangement of the chlorine and two fluorine atoms on the benzene ring provides a unique combination of reactivity and stability, making it a valuable precursor for a range of herbicides and fungicides.[4][5]
Physicochemical Properties of 3-Chloro-2,4-difluorobenzoic Acid
The sodium salt is readily prepared from the corresponding carboxylic acid. Understanding the properties of the parent acid is crucial for its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₂O₂ | [6] |
| Molecular Weight | 192.55 g/mol | [6] |
| Appearance | White to gray crystalline powder | [5] |
| Solubility | Low in water; soluble in organic solvents like ethanol and chloroform | [5] |
Core Application: Synthesis of a Key Pyrazole Intermediate for Herbicides
A prominent application of 3-chloro-2,4-difluorobenzoate is in the synthesis of pyrazole-based herbicides, such as Pyroxasulfone.[7][8][9] While the full synthesis of Pyroxasulfone is complex and proprietary, a representative multi-step synthesis of a key pyrazole intermediate derived from 3-chloro-2,4-difluorobenzoic acid can be detailed to illustrate its utility. This process involves the conversion of the benzoic acid into a more reactive species, which is then used to construct the core heterocyclic structure of the herbicide.
Logical Workflow: From Starting Material to Key Intermediate
The following diagram illustrates the conceptual workflow for the synthesis of a key pyrazole intermediate, highlighting the transformation of the initial benzoic acid derivative.
Caption: Synthetic workflow from this compound to a key pyrazole intermediate.
Detailed Experimental Protocol: Multi-Step Synthesis of a Dichlorofluorophenyl Pyrazole Intermediate
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Conversion of 3-Chloro-2,4-difluorobenzoic Acid to 3-Chloro-2,4-difluorobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a common and effective strategy to facilitate subsequent acylation reactions. Thionyl chloride is a widely used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials:
-
3-chloro-2,4-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-2,4-difluorobenzoic acid (1.0 eq).
-
Add anhydrous toluene to create a suspension.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2,4-difluorobenzoyl chloride is typically used directly in the next step without further purification.
Step 2: Synthesis of a Substituted Pyrazolone
Rationale: The newly formed acid chloride is a potent acylating agent. It can react with a suitable hydrazine derivative, followed by cyclization, to form the core pyrazolone ring structure. The specific hydrazine used will determine the substituents on the resulting pyrazole.
Materials:
-
Crude 3-chloro-2,4-difluorobenzoyl chloride (from Step 1)
-
Ethyl hydrazinecarboxylate (or other suitable hydrazine)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a separate flask, dissolve ethyl hydrazinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-2,4-difluorobenzoyl chloride in anhydrous DCM and add it dropwise to the hydrazine solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
The crude product can then be cyclized under basic conditions (e.g., using sodium ethoxide in ethanol) to form the pyrazolone ring.
Step 3: Chlorination of the Pyrazolone
Rationale: Further functionalization of the pyrazolone ring is often necessary to achieve the desired biological activity. Vilsmeier-Haack type reagents (e.g., phosphorus oxychloride in DMF) are effective for introducing a chlorine atom at a specific position on the pyrazole ring.
Materials:
-
Substituted pyrazolone (from Step 2)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
Procedure:
-
Cool DMF in a flask to 0 °C.
-
Slowly add phosphorus oxychloride (2.0 eq) to the DMF, keeping the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add the substituted pyrazolone (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature remains controlled.
-
After the addition, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dichlorofluorophenyl pyrazole intermediate.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | 3-Chloro-2,4-difluorobenzoic acid | Thionyl chloride, DMF | 3-Chloro-2,4-difluorobenzoyl chloride | >95 (crude) |
| 2 | 3-Chloro-2,4-difluorobenzoyl chloride | Ethyl hydrazinecarboxylate, Triethylamine | Substituted Pyrazolone | 70-85 |
| 3 | Substituted Pyrazolone | Phosphorus oxychloride, DMF | Dichlorofluorophenyl Pyrazole Intermediate | 60-75 |
The Causality of Molecular Design: Why 3-Chloro-2,4-difluorobenzoate?
The choice of this specific starting material is a deliberate act of molecular engineering aimed at imparting desirable properties to the final agrochemical product.
Caption: Relationship between the structural features of the starting material and the enhanced efficacy of the final agrochemical.
Safety and Handling
3-Chloro-2,4-difluorobenzoic acid and its derivatives may be irritating to the eyes, skin, and respiratory system.[5] It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a critically important building block in modern agrochemical synthesis. Its unique halogen substitution pattern provides a powerful tool for chemists to design and synthesize highly effective and metabolically robust herbicides and fungicides. The protocols and rationale presented in this guide demonstrate its practical application and underscore the importance of fluorinated intermediates in the development of next-generation crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]
- 9. IL290169B2 - Process and intermediates for the preparation of pyroxasulfone - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving Sodium 3-chloro-2,4-difluorobenzoate
Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block
Sodium 3-chloro-2,4-difluorobenzoate, and its parent acid, are highly functionalized aromatic building blocks of significant interest in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms (one chlorine and two fluorine) alongside a carboxylate group on the benzene ring imparts unique reactivity and makes it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the carboxylate group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.[1][2]
This guide provides a comprehensive overview of the experimental considerations for handling and reacting this compound. It is designed to move beyond a simple recitation of steps, offering instead a rationale for the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will explore its application as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly fluoroquinolone antibiotics, and provide detailed, actionable protocols for its derivatization.
Physicochemical Properties and Safety Data
While a dedicated Safety Data Sheet (SDS) for this compound (CAS 1396762-34-7) is not widely available, its properties and handling precautions can be reliably inferred from its parent acid, 3-chloro-2,4-difluorobenzoic acid (CAS 154257-75-7), and related sodium halo-benzoates. The primary difference is the salt form, which typically results in higher water solubility compared to the free acid.
Table 1: Physicochemical and Safety Data Summary
| Property | Value (this compound) | Value (3-chloro-2,4-difluorobenzoic acid - Parent) | Data Source / Justification |
| CAS Number | 1396762-34-7 | 154257-75-7 | [3][4] |
| Molecular Formula | C₇H₂ClF₂NaO₂ | C₇H₃ClF₂O₂ | [3][4] |
| Molecular Weight | 214.53 g/mol | 192.55 g/mol | [3][4] |
| Appearance | White to off-white solid (presumed) | White to gray crystal or powder | [5] |
| Solubility | Expected to be soluble in water, polar organic solvents. | Low solubility in water; soluble in ethanol, chloroform. | General salt properties;[5] |
| GHS Hazard Statements | Presumed: H315, H319, H335 | H302, H315, H319, H335 | Inferred from parent acid and related salts.[4] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | P261, P264, P270, P280, P301+P317, P302+P352 | Inferred from parent acid and related salts.[4] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Avoid inhaling dust. If dust generation is likely, use a NIOSH-approved respirator with a particulate filter.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for chemical waste disposal. Clean the spill area with a suitable solvent and decontaminate surfaces.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Core Synthetic Applications & Reaction Mechanisms
The primary utility of this reagent stems from its highly activated aromatic core. The presence of two fluorine atoms and a carboxylate group—all potent electron-withdrawing groups (EWGs)—renders the ring electron-deficient. This is a critical prerequisite for facilitating nucleophilic aromatic substitution (SNAr).
The SNAr Mechanism: An Electron-Deficient Ring Under Attack
Unlike typical aromatic compounds that undergo electrophilic substitution, highly electron-deficient rings like that of 3-chloro-2,4-difluorobenzoate are susceptible to attack by nucleophiles. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway.[2][6]
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is further stabilized by the ortho and para EWGs.[1][7]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., Cl⁻ or F⁻).
The carboxylate group (or the parent carboxylic acid) is a powerful EWG, and its position, along with the fluorine atoms, activates the ring for substitution. The fluorine at C4 is para to the chlorine at C1 (if we consider the carboxylate as C1), and the fluorine at C2 is ortho. This ortho/para relationship is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance.[8]
Caption: Generalized workflow for the SNAr mechanism.
Detailed Experimental Protocols
The following protocols are based on established synthetic routes for fluoroquinolone precursors, adapted for clarity and reproducibility.
Protocol 1: Nitration of 3-chloro-2,4-difluorobenzoic Acid
This protocol describes the introduction of a nitro group, a powerful EWG that further activates the ring for subsequent SNAr reactions. This is a key step in synthesizing intermediates like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a precursor for the antibiotic besifloxacin.[9][10]
Objective: To synthesize 3-chloro-2,4-difluoro-5-nitrobenzoic acid.
Table 2: Reagents for Nitration
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale / Notes |
| 3-chloro-2,4-difluorobenzoic acid | 192.55 | 10.0 g | 0.052 | Starting material. |
| Conc. Nitric Acid (~70%) | 63.01 | ~25 mL | ~0.40 | Serves as both reagent and solvent. An excess is used to drive the reaction. |
| Conc. Sulfuric Acid (~98%) | 98.08 | ~25 mL | ~0.46 | Catalyst; promotes the formation of the nitronium ion (NO₂⁺). |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add the concentrated sulfuric acid (25 mL).
-
Cooling: Place the flask in an ice-water bath and allow it to cool to 0-5 °C.
-
Reagent Addition: While maintaining the temperature below 10 °C, slowly add the 3-chloro-2,4-difluorobenzoic acid (10.0 g) in portions. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, cool the concentrated nitric acid (25 mL) in an ice bath. Slowly and carefully add this cold nitric acid dropwise to the stirred sulfuric acid solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. The reaction is slow due to the deactivating effects of the existing EWGs.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The product spot should be more polar than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully over a large volume of crushed ice (~200-300 g) with vigorous stirring.
-
Precipitation & Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
-
Analysis: Characterize the product (3-chloro-2,4-difluoro-5-nitrobenzoic acid) by NMR, IR, and melting point. A typical reported yield for this step is ~94%.[10]
Caption: Workflow for the nitration of 3-chloro-2,4-difluorobenzoic acid.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general framework for the reaction of this compound with a generic amine nucleophile (R₂NH). This is a foundational step in the synthesis of many fluoroquinolone antibiotics, where a piperazine or similar cyclic amine is installed.[11]
Objective: To synthesize an N-substituted aminobenzoate derivative.
Table 3: Reagents for SNAr with Amine
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Rationale / Notes |
| This compound | 214.53 | 5.0 g | 0.023 | Substrate. The sodium salt may improve solubility in polar aprotic solvents. |
| Amine Nucleophile (e.g., Piperazine) | Varies | 1.1 - 2.0 eq. | 0.025-0.046 | A slight to moderate excess of the nucleophile is used to drive the reaction. |
| Anhydrous K₂CO₃ or Et₃N | Varies | 2.0 - 3.0 eq. | 0.046-0.069 | Base to neutralize the H-X formed during the reaction. |
| Anhydrous DMF or DMSO | Varies | 50 mL | - | Polar aprotic solvent to facilitate the SNAr reaction. |
Step-by-Step Procedure:
-
Setup: In an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.0 g) and the base (e.g., anhydrous K₂CO₃).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.
-
Solvent & Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF, 50 mL) via syringe, followed by the amine nucleophile.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the specific leaving group being targeted (fluorine is generally more reactive than chlorine in SNAr).[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a different retention factor/time compared to the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water (~200 mL).
-
If the product precipitates, collect it by vacuum filtration.
-
If the product is soluble or an oil, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 75 mL).[11]
-
-
Purification:
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Conclusion and Future Perspectives
This compound is a versatile and highly activated substrate for synthetic chemists. Its utility is primarily demonstrated in the construction of complex heterocyclic systems, most notably the quinolone core of potent antibiotics. The protocols detailed herein provide a robust starting point for researchers. The key to successful experimentation lies in understanding the principles of nucleophilic aromatic substitution, particularly the activating role of the electron-withdrawing substituents. Future applications will likely see this building block employed in the synthesis of novel agrochemicals, polymers, and other advanced materials where precise control over aromatic substitution is paramount.
References
- 1. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. CAS 1396762-34-7 | 2622-7-00 | MDL MFCD22689876 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for Monitoring Reactions with Sodium 3-chloro-2,4-difluorobenzoate
An Application Guide to Reaction Monitoring
Introduction: The Importance of Precision in Synthesis
Sodium 3-chloro-2,4-difluorobenzoate is a key starting material and intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of novel fluoroquinolone antibiotics.[1] The precise arrangement of halogen substituents on the aromatic ring provides a scaffold for building complex molecular architectures.[2][3] However, the reactivity of this trifunctionalized ring can lead to multiple reaction pathways, including desired substitutions and undesired side-product formations.
Effective and reliable reaction monitoring is therefore not merely a quality control step but a critical component of process development and optimization.[4][5] By tracking the real-time consumption of reactants, formation of intermediates, and emergence of products and impurities, chemists can ensure higher yields, improve purity, enhance safety, and accelerate the development timeline. This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions involving this compound, offering detailed protocols and the rationale behind their application.
Choosing the Right Analytical Tool: A Strategic Approach
The selection of an analytical method depends on the specific requirements of the reaction, such as the need for real-time data, the physical state of the reaction mixture, and the chemical nature of the species being monitored. The following decision tree provides a logical framework for selecting the most appropriate technique.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Sodium 3-chloro-2,4-difluorobenzoate Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of Sodium 3-chloro-2,4-difluorobenzoate, a critical intermediate in the development of various pharmaceuticals and agrochemicals.[1] Our focus is on providing practical, field-proven insights grounded in chemical principles to help you optimize your reaction yields and ensure the purity of your final product.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The primary challenge lies in the efficient synthesis of the precursor, 3-chloro-2,4-difluorobenzoic acid. A robust and widely applicable method for this is the carboxylation of a Grignard reagent, which offers a reliable pathway from the corresponding aryl halide.[2] The subsequent conversion to the sodium salt is a straightforward acid-base neutralization.
This guide will focus on troubleshooting the Grignard-based pathway, as it is a powerful but sensitive technique where minor procedural deviations can significantly impact yield.[3][4]
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Question 1: My yield of 3-chloro-2,4-difluorobenzoic acid is very low after the Grignard reaction and carboxylation. What are the likely causes?
Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity and sensitivity.[4][5] A systematic approach to troubleshooting is essential.
Potential Cause 1: Incomplete or Failed Grignard Reagent Formation
The Grignard reagent is a potent nucleophile and a strong base, making it highly reactive with any protic source, especially water.[6]
-
Scientific Explanation: The presence of even trace amounts of moisture in the solvent, on the glassware, or in the starting aryl halide will quench the Grignard reagent as it forms, converting it back to an unreactive hydrocarbon.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (nitrogen or argon) or by oven-drying overnight and cooling in a desiccator.[3]
-
Use High-Purity Anhydrous Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF).[5]
-
Activate the Magnesium: The surface of magnesium turnings can oxidize, hindering the reaction. Briefly grind the turnings in a dry mortar and pestle or add a small crystal of iodine to the reaction flask to initiate the reaction.
-
Verify Starting Material Purity: Ensure the aryl halide is pure and dry.
-
Potential Cause 2: Inefficient Carboxylation
The reaction between the Grignard reagent and carbon dioxide must be carefully controlled.
-
Scientific Explanation: This is a highly exothermic reaction. If CO₂ is added too slowly or at too high a temperature, the localized concentration of the Grignard reagent can lead to side reactions with the newly formed carboxylate. Conversely, inefficient delivery of CO₂ will leave unreacted Grignard reagent.
-
Troubleshooting Steps:
-
Use Solid CO₂ (Dry Ice): For laboratory scale, the most effective method is to pour the Grignard solution onto a large excess of freshly crushed, high-purity dry ice. This ensures the Grignard reagent is always in the presence of excess CO₂, minimizing side reactions.[2]
-
Maintain Low Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C) to control the reaction's exothermicity.[7]
-
Ensure Rapid Mixing: Stir the dry ice slurry vigorously as the Grignard solution is added.
-
Question 2: The reaction stalls and does not go to completion, leaving significant starting material. What should I do?
A stalled reaction indicates that a critical component has been consumed or deactivated, or that the reaction conditions are not optimal.[8]
-
Scientific Explanation: This can be due to insufficient reagent, deactivated catalyst (in this case, the magnesium surface), or a reaction temperature that is too low to provide the necessary activation energy.
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Double-check the calculations and masses of your reagents. Ensure a slight excess of magnesium is used (e.g., 1.1-1.2 equivalents).[3]
-
Monitor Reaction Temperature: While the initiation of a Grignard reaction can be exothermic, the propagation may require gentle heating to maintain a steady reflux. Ensure the temperature is optimal for the specific solvent being used.[8]
-
Test for Reagent Activity: If you suspect the quality of your reagents (aryl halide or magnesium), set up a small-scale control reaction with reagents known to be active.[8]
-
Question 3: I've isolated my product, but it's contaminated with significant impurities. How can I prevent their formation?
The primary impurity in a Grignard reaction is often the homocoupling (Wurtz-type) product, in this case, a biphenyl derivative.
-
Scientific Explanation: This side reaction occurs when the Grignard reagent attacks an unreacted molecule of the starting aryl halide. This process is often catalyzed by trace metal impurities and can be favored at higher temperatures.
-
Troubleshooting Steps:
-
Control Reagent Addition: Prepare the Grignard reagent by adding the aryl halide solution dropwise to the suspension of magnesium. This maintains a low concentration of the halide, minimizing the chance of the coupling side reaction.[3]
-
Maintain Optimal Temperature: Avoid excessive heating during Grignard formation, as this can accelerate side reactions. A gentle, controlled reflux is usually sufficient.[8]
-
Purification Strategy: The biphenyl impurity is non-polar and can typically be separated from the desired carboxylic acid during the work-up. The acidic product can be extracted into a basic aqueous solution (e.g., 1M NaOH), leaving the neutral biphenyl in the organic layer. The aqueous layer is then re-acidified and the pure product is extracted with a fresh organic solvent.
-
Question 4: My crude yield was high, but I lost a significant amount of product during purification. What went wrong?
Product loss during work-up and purification is a common source of diminished yield.[5]
-
Scientific Explanation: For carboxylic acids, the most critical step is the pH adjustment during extraction. If the aqueous layer is not made sufficiently acidic after the basic wash, the carboxylate salt will remain dissolved in the water, leading to poor recovery in the final organic extraction.
-
Troubleshooting Steps:
-
Optimize pH for Extractions:
-
Basic Extraction: When removing neutral impurities, use a base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid, moving it into the aqueous layer.
-
Acidification: Before the final product extraction, acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of ~1-2.[9] Always check the pH with litmus paper or a pH meter.
-
-
Back-Extract Aqueous Layers: To recover any product that remains dissolved, wash the aqueous layer with a fresh portion of the organic solvent after the primary extraction.[5]
-
Choose the Right Purification Method: For a solid product like 3-chloro-2,4-difluorobenzoic acid, recrystallization is often more efficient and results in less loss than column chromatography. Select a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters for the Grignard formation step?
While optimization is specific to each setup, the following parameters provide a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating power for the Grignard reagent; higher boiling point than diethyl ether allows for more temperature control.[10] |
| Temperature | Gentle Reflux (~66 °C for THF) | Provides sufficient energy for the reaction without significantly increasing the rate of side reactions.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.[4] |
| Concentration | 0.5 - 1.0 M | A balance between reaction rate and minimizing bimolecular side reactions.[8] |
Q2: How do I perform the final conversion of the carboxylic acid to this compound?
This is a standard acid-base neutralization.
-
Dissolve the Acid: Dissolve the purified 3-chloro-2,4-difluorobenzoic acid in a suitable solvent like ethanol or water.
-
Add Base: Slowly add one molar equivalent of a sodium base solution (e.g., sodium hydroxide or sodium bicarbonate in water). Using sodium bicarbonate is often advantageous as the evolution of CO₂ gas provides a visual endpoint and avoids using a strong, corrosive base.
-
Isolate the Salt: Remove the solvent under reduced pressure (rotoevaporation) to yield the solid sodium salt. Ensure the product is thoroughly dried to remove any residual water.
Q3: What analytical techniques are recommended for monitoring this synthesis?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting aryl halide.[5]
-
Purity Assessment: For the final product, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess purity.[7][11]
-
Structural Confirmation: The structure of the final acid or salt should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Infrared (IR) spectroscopy.[7][11] The melting point of the carboxylic acid is also a key indicator of purity.[1]
Q4: What are the most critical safety precautions for this synthesis?
-
Grignard Reagents: These reagents can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates. Always work under an inert atmosphere and away from ignition sources.[6]
-
Anhydrous Solvents: Ethers like THF can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
-
Corrosive Reagents: Handle strong acids (HCl) and bases (NaOH) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]
-
Quenching: Always quench reactions carefully, especially when unreacted Grignard reagent may be present. Add the quenching agent (e.g., saturated ammonium chloride solution or slow addition to ice) slowly behind a blast shield.
Detailed Experimental Protocol
Synthesis of 3-chloro-2,4-difluorobenzoic acid via Grignard Carboxylation
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.
Materials:
-
1-Bromo-3-chloro-2,4-difluorobenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂, solid), crushed (large excess)
-
3M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[3]
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle warming), gently heat the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate, larger beaker, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[2]
-
Quench & Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully add 3M HCl until the aqueous layer is acidic (pH ~1) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification (Acid/Base): Wash the combined organic layers with 1M NaOH. The product will move to the aqueous basic layer. Separate the layers. Wash the basic aqueous layer once with ethyl acetate to remove any neutral impurities.
-
Isolation: Slowly acidify the aqueous layer with 3M HCl to pH ~1, which will precipitate the carboxylic acid product. Extract the product back into ethyl acetate (three times).
-
Drying & Concentration: Combine the final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,4-difluorobenzoic acid.
-
Final Purification: Recrystallize the solid product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. leah4sci.com [leah4sci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chembk.com [chembk.com]
- 13. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sodium 3-chloro-2,4-difluorobenzoate
Welcome to the technical support center for the synthesis of Sodium 3-chloro-2,4-difluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
I. Overview of the Synthesis
The primary route to this compound involves the synthesis of 3-chloro-2,4-difluorobenzoic acid, followed by its conversion to the sodium salt. A common and effective method for creating the carboxylic acid is through the ortho-lithiation of 1,3-dichloro-2,4-difluorobenzene, followed by carboxylation with carbon dioxide (dry ice).
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: Why is the yield of 3-chloro-2,4-difluorobenzoic acid consistently low?
Possible Causes & Solutions:
-
Incomplete Lithiation: The formation of the organolithium intermediate is a critical step.
-
Insight: The lithium-halogen exchange or deprotonation is highly sensitive to temperature and the quality of the organolithium reagent.
-
Solution: Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA) is fresh and properly titrated. Perform the reaction at a very low temperature (typically -78 °C) to prevent side reactions and decomposition of the intermediate.
-
-
Presence of Moisture: Organolithium reagents are extremely reactive towards water.
-
Insight: Even trace amounts of moisture in the solvent, glassware, or atmosphere can quench the organolithium reagent, reducing the yield of the desired product.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inefficient Carboxylation: The reaction with CO₂ can be problematic if not executed correctly.
-
Insight: Gaseous CO₂ from sublimating dry ice can create a barrier, preventing efficient mixing with the organolithium intermediate.
-
Solution: Use freshly crushed, high-quality dry ice. Instead of pouring the reaction mixture onto the dry ice, consider slowly adding the dry ice to the reaction mixture or bubbling CO₂ gas through the solution.
-
-
Side Reactions: Competing reactions can consume the starting material or the intermediate.
-
Insight: At higher temperatures, the organolithium intermediate can be unstable and may undergo side reactions.
-
Solution: Maintain strict temperature control throughout the addition of the organolithium reagent and the carboxylation step.
-
Question 2: My final product is contaminated with a significant amount of 1,3-dichloro-2,4-difluorobenzene. What is the cause?
Primary Cause:
-
Quenching of the Organolithium Intermediate: This is the most common reason for the presence of the starting material in the final product.
-
Mechanism: If the organolithium intermediate comes into contact with a proton source (most commonly water) before it can react with carbon dioxide, it will be protonated, regenerating the starting material.
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: As detailed in the previous question, ensure all components of the reaction are free from moisture.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Proper Quenching: Ensure an excess of carbon dioxide is available for the carboxylation step.
-
-
Question 3: I have an unexpected isomer in my product mixture. How can I identify and prevent its formation?
Possible Isomers and Their Formation:
-
Isomeric Carboxylation Products: Lithiation may occur at a different position on the aromatic ring.
-
Insight: While the chlorine and fluorine atoms direct lithiation to the C2 position, under certain conditions, lithiation at other positions can occur, leading to isomeric products.
-
Identification: Use analytical techniques such as NMR spectroscopy and mass spectrometry to identify the structure of the isomer.
-
Prevention:
-
Choice of Base: The choice of the organolithium reagent can influence regioselectivity. For instance, LDA is a bulkier base and may favor a different position compared to n-BuLi.
-
Temperature Control: Precise temperature control is crucial for regioselectivity.
-
-
Question 4: My product appears to be degrading, and I observe the formation of 1,3-difluorobenzene. Why is this happening?
Potential Cause:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid product.
-
Insight: Aromatic carboxylic acids, particularly those with electron-withdrawing groups, can undergo decarboxylation at elevated temperatures.[1][2] This is more likely to occur if the product is heated for extended periods, especially in the presence of acid or base.
-
Prevention:
-
Mild Work-up Conditions: Avoid excessively high temperatures during the work-up and purification steps.
-
Purification Method: Consider purification methods that do not require high heat, such as recrystallization at lower temperatures if possible.
-
-
-
Reductive Dechlorination: Loss of a chlorine atom.
-
Insight: Although less common under these conditions, reductive dechlorination can occur in the presence of certain reagents or catalysts.[3]
-
Prevention: Ensure no unintended reducing agents are present in the reaction mixture.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this synthesis?
A1: Anhydrous aprotic polar solvents are typically used. Tetrahydrofuran (THF) is a common choice due to its ability to dissolve the organolithium intermediate and its low freezing point. Diethyl ether is another option. It is critical that the solvent is rigorously dried before use.
Q2: How can I confirm the formation of the organolithium intermediate?
A2: Direct confirmation is challenging in a standard laboratory setting. However, a successful carboxylation reaction is a strong indicator. For in-depth analysis, techniques like low-temperature NMR spectroscopy could be employed, but this is often not practical for routine synthesis.
Q3: What are the best practices for handling organolithium reagents?
A3: Organolithium reagents are pyrophoric and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
Q4: Can I use sodium bicarbonate instead of sodium hydroxide to form the sodium salt?
A4: Yes, sodium bicarbonate can be used. It is a weaker base than sodium hydroxide and can be a good choice if you are concerned about potential side reactions that could be promoted by a strong base. The choice depends on the desired pH and the subsequent purification steps.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Organolithium Reagents: Highly flammable and reactive. Handle with extreme care under an inert atmosphere.
-
Low Temperatures: Use of dry ice and acetone baths requires cryogenic gloves and proper ventilation.
-
Inert Atmosphere: Ensure proper setup and monitoring of the inert gas supply.
-
Quenching: The quenching of the reaction can be exothermic. Perform it slowly and with adequate cooling.
-
Product Handling: 3-Chloro-2,4-difluorobenzoic acid is an irritant.[4][5] Handle with gloves and in a well-ventilated area.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 3-chloro-2,4-difluorobenzoic acid
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Reaction Setup: Under a positive pressure of inert gas, add anhydrous THF (100 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition of Starting Material: Add 1,3-dichloro-2,4-difluorobenzene (10 mmol) to the cold THF.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Carboxylation: Crush dry ice into a powder and add it in small portions to the reaction mixture, ensuring the temperature remains below -65 °C. Alternatively, the reaction mixture can be slowly transferred via a cannula to a separate flask containing a slurry of crushed dry ice in anhydrous THF.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Add 1 M HCl (50 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 3-chloro-2,4-difluorobenzoic acid by recrystallization or column chromatography.
Table 1: Summary of Potential Side Products and Their Identification
| Side Product | Potential Cause | Identification Method(s) |
| 1,3-dichloro-2,4-difluorobenzene | Incomplete reaction or quenching of the organolithium intermediate | GC-MS, ¹H NMR, ¹⁹F NMR |
| Isomeric chloro-difluorobenzoic acids | Non-regioselective lithiation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS |
| 1,3-difluorobenzene | Decarboxylation of the product | GC-MS, ¹H NMR, ¹⁹F NMR |
| 2,4-difluorobenzoic acid | Presence of 1,3-difluorobenzene as an impurity in the starting material | GC-MS, LC-MS |
V. Visualizing Reaction Pathways
Main Reaction Pathway
The intended synthetic route for 3-chloro-2,4-difluorobenzoic acid.
Caption: Main synthesis pathway.
Formation of Key Side Products
Visual representation of how common side products are formed.
Caption: Common side product pathways.
VI. References
-
Zhang, J., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. --INVALID-LINK--
-
Google Patents. (1991). EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. --INVALID-LINK--
-
Google Patents. (1990). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. --INVALID-LINK--
-
ChemBK. (2024). 3-Chloro-2,4-difluorobenzoic acid. --INVALID-LINK--
-
Parchem. This compound (Cas 1396762-34-7). --INVALID-LINK--
-
Google Patents. (2021). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. --INVALID-LINK--
-
PubChem. 1,3-Dichloro-2,4-difluorobenzene. --INVALID-LINK--
-
Chem-Impex. 3-Chloro-2,4-difluorobenzoic acid. --INVALID-LINK--
-
PubChem. 3-Chloro-2,4-difluorobenzoic acid. --INVALID-LINK--
-
Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene. --INVALID-LINK--
-
Google Patents. (2014). EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene. --INVALID-LINK--
References
- 1. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 2. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]
- 3. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 3-Chloro-2,4-difluorobenzoic acid | C7H3ClF2O2 | CID 2773532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sodium 3-chloro-2,4-difluorobenzoate
Welcome to the technical support center for the purification of Sodium 3-chloro-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide you with the technical insights and practical solutions needed to achieve high-purity this compound for your research and development endeavors.
Frequently Asked Questions (FAQs)
My final product of this compound has a persistent off-color (yellow or brownish tint). What are the likely causes and how can I obtain a white crystalline solid?
Discoloration in the final product is a common issue that can often be traced back to impurities generated during the synthesis of the parent acid, 3-chloro-2,4-difluorobenzoic acid. These impurities can be carried through the salt formation step.
Common Causes of Discoloration:
-
Nitrated Intermediates: If the synthesis of the benzoic acid precursor involves a nitration step, residual nitrated aromatic compounds can be present.[1] These are often highly colored and can be difficult to remove.
-
Phenolic Byproducts: Certain synthetic routes, particularly those involving harsh reaction conditions, can lead to the formation of phenolic impurities, which are prone to oxidation and can cause discoloration.
-
Oxidation: The aromatic ring, although substituted with electron-withdrawing groups, can still be susceptible to oxidation, especially if exposed to high temperatures or certain reagents for extended periods. This can lead to the formation of colored byproducts.
-
Transition Metal Contamination: If transition metal catalysts were used in any of the preceding synthetic steps, trace amounts of these metals can contaminate the final product and cause discoloration.
Troubleshooting and Purification Protocol:
-
Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated carbon (charcoal).
-
Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., hot deionized water or a mixed solvent system like ethanol/water).
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Heat the suspension to near boiling for 15-30 minutes with stirring.
-
Perform a hot filtration through a pad of celite to remove the charcoal. The filtration apparatus should be pre-heated to prevent premature crystallization.
-
Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
-
-
-
Recrystallization: This is a fundamental technique for purifying crystalline solids. The choice of solvent is critical.
-
Protocol:
-
Select a solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices for sodium carboxylates include water, ethanol, or mixtures thereof.
-
Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Caption: General workflow for the purification of this compound.
-
After drying, my product still contains residual solvents. How can I effectively remove them to meet regulatory requirements (e.g., ICH guidelines)?
Residual solvents are a common concern in the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. Their removal is crucial for safety and product stability.
Commonly Encountered Solvents and Their Removal:
-
Water: Sodium salts of carboxylic acids can be hygroscopic, readily absorbing moisture from the atmosphere.[2]
-
Troubleshooting:
-
Azeotropic Distillation: If the product is dissolved in a suitable organic solvent (e.g., toluene), water can be removed by azeotropic distillation prior to crystallization.
-
Drying under High Vacuum and Elevated Temperature: Place the solid product in a vacuum oven at a temperature that will not cause degradation (e.g., 50-70°C) under high vacuum for an extended period.
-
Use of a Desiccant: Store the dried product in a desiccator containing a strong desiccant like phosphorus pentoxide.
-
-
-
Organic Solvents (e.g., Ethanol, Toluene, Ethyl Acetate): These may be trapped within the crystal lattice.
-
Troubleshooting:
-
Prolonged Vacuum Drying: Similar to water removal, extended drying under high vacuum and gentle heating can be effective.
-
Solvent Displacement: In some cases, washing the filtered crystals with a more volatile solvent in which the product is insoluble can help displace a less volatile one.
-
Recrystallization: A carefully chosen recrystallization solvent and proper drying of the resulting crystals is often the most effective method to ensure minimal residual organic solvents.
-
-
Analytical Quantification of Residual Solvents:
-
Gas Chromatography (GC): Headspace GC with a flame ionization detector (FID) is the standard method for quantifying residual solvents in pharmaceutical substances.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the total amount of volatile components (including water) in a sample.
| Analytical Technique | Purpose | Typical Parameters |
| Headspace GC-FID | Quantification of specific organic solvents | Column: Capillary column (e.g., DB-624); Detector: FID; Carrier Gas: Nitrogen or Helium |
| Karl Fischer Titration | Quantification of water content | Coulometric or volumetric titration |
| TGA | Determination of total volatile content | Temperature ramp from ambient to a point beyond the boiling points of potential solvents |
What are the most likely impurities in my this compound, and how can I detect and quantify them?
The impurity profile of your final product is largely dependent on the synthetic route used to prepare the parent 3-chloro-2,4-difluorobenzoic acid.
Potential Impurities Based on Synthesis:
-
Isomeric Byproducts: Chlorination of 2,4-difluorobenzoic acid or its precursors can potentially lead to the formation of other chloro-difluorobenzoic acid isomers.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials such as 2,4-difluorobenzoic acid or its chlorinated precursors.
-
Hydrolysis Products: If the synthesis involves ester intermediates, incomplete hydrolysis will result in the corresponding ester being present as an impurity.[1]
-
Byproducts from Diazotization: If a diazotization reaction is part of the synthetic sequence, byproducts from this step could be carried over.[3]
Impurity Profiling and Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying impurities in non-volatile organic compounds.
-
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the analyte and impurities have significant absorbance (e.g., around 220-280 nm) is common. A photodiode array (PDA) detector can be beneficial for identifying peaks by their UV spectra.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify and, in some cases, quantify impurities if their signals are resolved from the main component.
Caption: Decision tree for troubleshooting common purification challenges.
My product appears to be hygroscopic. What are the best practices for handling and storing this compound?
Hygroscopicity, the tendency to absorb moisture from the air, is a common characteristic of many salts, including sodium benzoate.[2] Proper handling and storage are essential to maintain the integrity and purity of the compound.
Best Practices for Handling:
-
Controlled Environment: Whenever possible, handle the material in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work in a well-ventilated fume hood on a dry day with low humidity.
-
Minimize Exposure: Do not leave containers of the material open to the atmosphere for extended periods. Weigh out the required amount quickly and securely reseal the container.
-
Use Dry Equipment: Ensure all spatulas, glassware, and other equipment that will come into contact with the compound are thoroughly dried, for instance, by oven-drying beforehand.
Best Practices for Storage:
-
Airtight Containers: Store the compound in a tightly sealed container. Containers with a polytetrafluoroethylene (PTFE) liner in the cap are recommended.
-
Desiccator: For long-term storage, place the sealed container inside a desiccator containing a suitable desiccant such as silica gel, calcium chloride, or phosphorus pentoxide.
-
Inert Atmosphere: For highly sensitive applications, the container can be backfilled with an inert gas before sealing.
By adhering to these practices, you can minimize water uptake and ensure the stability and reliability of your this compound for experimental use.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions with Sodium 3-chloro-2,4-difluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for optimizing catalyst loading in cross-coupling reactions involving Sodium 3-chloro-2,4-difluorobenzoate. Given the unique electronic and steric properties of this substrate, achieving high yields and purity requires careful consideration of various reaction parameters, with catalyst loading being a critical factor.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
For initial screening of palladium-catalyzed cross-coupling reactions with an aryl chloride like this compound, a catalyst loading in the range of 1-2 mol% is a robust starting point.[1] Due to the electron-deficient nature and the presence of a relatively strong C-Cl bond, a higher initial loading compared to more reactive aryl bromides or iodides is often necessary to ensure efficient oxidative addition, which is frequently the rate-limiting step.[2][3]
Q2: How does the choice of ligand influence the optimal catalyst loading?
The ligand is paramount for stabilizing the active palladium(0) species and facilitating the catalytic cycle. For an electron-deficient and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are essential.[4][5]
-
Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos are highly recommended.[4][5][6] These ligands promote the challenging oxidative addition of the aryl chloride and facilitate the reductive elimination step.
-
The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1 .[1] A higher ratio can sometimes stabilize the catalyst and prevent decomposition, but an excess of ligand can also inhibit the reaction by occupying coordination sites on the palladium center.
Q3: My reaction is sluggish or gives a low yield. Should I simply increase the catalyst loading?
While increasing the catalyst loading can sometimes improve conversion, it is often not the most effective or economical solution and may lead to increased side reactions and difficulties in purification.[7] Before increasing the catalyst amount, a systematic evaluation of other reaction parameters is crucial. Consider the following:
-
Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere to prevent degradation and oxidation.[8]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7][8]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is often required.[9][10]
-
Reaction Temperature: Aryl chlorides typically require higher reaction temperatures than aryl bromides or iodides to facilitate oxidative addition.[11]
Q4: I am observing significant protodechlorination (hydrodehalogenation) of my starting material. How can I address this?
Protodechlorination, where the chlorine atom is replaced by a hydrogen, is a common side reaction.[8] It can be caused by:
-
Moisture: Ensure all reagents and solvents are rigorously dried.
-
Hydrogen Donors: Impurities in the amine or other reagents can act as hydrogen donors.
-
Suboptimal Base: The choice of base can influence the rate of this side reaction. Screening different bases may be necessary.
If protodechlorination persists, consider lowering the reaction temperature or using a less hydrogen-donating solvent.
Q5: Is decarboxylation a potential side reaction with this compound?
Yes, decarboxylative coupling is a known reaction pathway for benzoic acids under palladium catalysis, especially at elevated temperatures.[12][13][14] This would result in the loss of the carboxylate group and the formation of a product derived from 1-chloro-2,4-difluorobenzene. To minimize this:
-
Use the lowest effective temperature: Monitor the reaction progress closely and avoid unnecessarily high temperatures.
-
Choose the right catalyst system: Some catalyst systems may favor decarboxylation more than others. If decarboxylation is a major issue, screening different ligands or even different metals (e.g., copper-based catalysts for certain transformations) could be beneficial.
Q6: How does the solubility of this compound affect the reaction, and what are the recommended solvent systems?
Sodium benzoates are generally freely soluble in water but have limited solubility in many common organic solvents used for cross-coupling reactions.[15][16][17] This can lead to a heterogeneous reaction mixture and poor reaction rates.
-
Biphasic Systems: A common approach is to use a biphasic solvent system, such as toluene/water or dioxane/water , in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[8]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may offer better solubility for the sodium salt. However, these solvents can also coordinate to the palladium center and influence catalyst activity.
-
In situ Acidification/Esterification: In some cases, it may be advantageous to perform the reaction with the corresponding carboxylic acid or to convert the sodium salt to a more soluble ester derivative prior to the cross-coupling reaction.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when optimizing catalyst loading for reactions with this compound.
Problem 1: Low to No Product Conversion
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precatalyst and ligand. • Ensure proper storage under an inert atmosphere. • If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). | Palladium catalysts, especially the active Pd(0) species, and phosphine ligands are sensitive to air and moisture.[8] |
| Insufficiently Active Catalyst System | • Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand like XPhos or SPhos). | Aryl chlorides require highly active catalysts to overcome the high activation barrier of oxidative addition.[9][10] |
| Suboptimal Reaction Temperature | • Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition. | The C-Cl bond is strong, and higher temperatures are often needed to drive the reaction to completion.[11] |
| Poor Reagent Purity | • Use high-purity starting materials, base, and solvents. • Rigorously degas all solvents. | Impurities can poison the catalyst. Oxygen can deactivate the active Pd(0) species.[7][8] |
| Inappropriate Base | • Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). • Ensure the base is finely powdered and anhydrous if required. | The base plays a crucial role in the catalytic cycle, and its strength and solubility are critical.[9][10] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Steps | Rationale |
| Homocoupling of Coupling Partner (e.g., boronic acid) | • Presence of oxygen. | • Improve the degassing procedure for the solvent. • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | Oxygen can promote the oxidative coupling of the organometallic coupling partner.[8] |
| Protodechlorination | • Presence of water or other proton sources. | • Use anhydrous solvents and reagents. • Ensure the amine (in amination reactions) is of high purity. | Water and other protic impurities can lead to the reduction of the aryl chloride.[8] |
| Decarboxylation | • High reaction temperature. | • Lower the reaction temperature. • Monitor the reaction closely and stop it once the starting material is consumed. • Screen different ligands. | The carboxylate group can be labile at elevated temperatures in the presence of a palladium catalyst.[12][13] |
| Palladium Black Formation | • Catalyst decomposition. | • Use a more robust ligand (e.g., an N-heterocyclic carbene (NHC) ligand). • Lower the reaction temperature. • Add a phase-transfer catalyst to improve solubility and stabilize the catalyst. | The formation of palladium black indicates that the active catalyst is aggregating and precipitating out of solution.[8] |
Experimental Protocols & Workflows
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.024 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalyst Loading Optimization Workflow
Caption: A logical workflow for optimizing catalyst loading.
Troubleshooting Low Yield Workflow
Caption: A step-by-step guide for troubleshooting low-yielding reactions.
Summary of Recommended Catalyst Systems
| Reaction Type | Palladium Precatalyst | Recommended Ligand(s) | Typical Catalyst Loading (mol% Pd) | Recommended Base |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, BrettPhos | 1 - 3 | NaOtBu, K₃PO₄ |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | SPhos, RuPhos | 1 - 5 | K₃PO₄, Cs₂CO₃ |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃, XPhos | 1 - 5 | Et₃N, DIPA |
| Heck Reaction | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | 1 - 5 | Et₃N, K₂CO₃ |
Note: The optimal conditions are highly substrate-dependent and the information in this table should be used as a starting point for optimization.
References
- 1. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. scribd.com [scribd.com]
- 16. echemi.com [echemi.com]
- 17. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Dehalogenation of Sodium 3-chloro-2,4-difluorobenzoate
Welcome to the technical support guide for Sodium 3-chloro-2,4-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation. Our goal is to provide you with the mechanistic insights and practical, field-proven strategies to diagnose, troubleshoot, and ultimately prevent the undesired loss of halogen substituents during your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Dehalogenation Challenge
This section addresses foundational questions regarding the nature of dehalogenation as it pertains to this compound.
Q1: What is dehalogenation, and why is it a significant problem with this specific molecule?
Dehalogenation, in this context, refers to the chemical reaction where a halogen atom (in this case, chlorine or fluorine) on the benzoate ring is replaced by a hydrogen atom. This is a significant issue as it leads to the formation of undesired byproducts, such as Sodium 2,4-difluorobenzoate or Sodium 3-chloro-4-fluorobenzoate. These impurities reduce the yield of the target molecule and introduce significant downstream purification challenges, ultimately impacting the efficiency and cost-effectiveness of a synthetic route.
Q2: Which halogen on this compound is most susceptible to removal?
The relative reactivity of halogens in common palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F. Therefore, the C-Cl bond is significantly more susceptible to cleavage and subsequent dehalogenation than the C-F bonds under these conditions. In nucleophilic aromatic substitution (SNAr) reactions, the outcome is governed by electronics; fluorine atoms that are ortho or para to a strong electron-withdrawing group are typically the most activated for substitution by a nucleophile.
Q3: What are the primary mechanisms that cause dehalogenation?
Two primary mechanisms are typically responsible:
-
Reductive Dehalogenation (Hydrodehalogenation): This is the most common pathway in transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings.[1][2] After the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond, the resulting Aryl-Pd(II)-Cl complex can intercept a hydride source before the desired cross-coupling can occur. This Aryl-Pd(II)-H intermediate then undergoes reductive elimination to yield the dehalogenated arene and regenerates the active catalyst.[3] Sources of the hydride can include solvents (like alcohols), water, the base, or even additives.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): While typically desired for functionalization, if the reaction conditions are not selective, a nucleophile can displace a halogen atom. For this compound, the fluorine at the C4 position is para to the activating carboxylate group, and the fluorine at C2 is ortho, making them prime sites for SNAr. The chlorine at C3 is meta and less activated.[6] Unintended dehalogenation via this route is less common than reductive dehalogenation but can occur with certain nucleophiles or under harsh conditions.
Q4: Which common reaction types are most prone to this side reaction?
Palladium-catalyzed cross-coupling reactions are highly susceptible to reductive dehalogenation. This includes, but is not limited to:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Heck Reaction
-
Stille Coupling
-
Sonogashira Coupling
These reactions often employ conditions (e.g., strong bases, protic solvents, high temperatures) that can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[3][7]
Section 2: Troubleshooting Guide - Diagnosis and Mitigation
This core section provides direct answers to specific experimental problems, offering detailed explanations and actionable protocols to mitigate dehalogenation.
Problem Area 1: Dehalogenation During Palladium-Catalyzed Cross-Coupling Reactions
Q: "I am running a Suzuki-Miyaura coupling with this compound and observing a significant amount of Sodium 2,4-difluorobenzoate as a byproduct. What is causing this, and how can I minimize it?"
This observation is a classic case of reductive dehalogenation (hydrodechlorination) competing with the desired C-C bond formation. The rate of transmetalation with the boronic acid is likely slower than the rate of interception of the palladium intermediate by a hydride source.
Below is a systematic approach to troubleshoot and optimize your reaction.
Caption: A step-by-step decision tree for troubleshooting dehalogenation.
-
Catalyst and Ligand Selection: The choice of ligand is paramount. Standard ligands like PPh₃ can be inefficient for challenging substrates, leading to more side reactions.
-
Expertise: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[8] They accelerate the rate-limiting reductive elimination step of the desired product, thereby outcompeting the dehalogenation pathway.[9] They also stabilize the palladium center, preventing the formation of undesired palladium hydride species.
-
Recommendation: Switch from a general-purpose ligand to a specialized Buchwald-type ligand.
-
-
Base Optimization: The base plays a critical role and can be a source of hydrides or promote protonolysis.
-
Expertise: Strong bases, especially alkoxides like NaOtBu, can generate hydride sources and are often implicated in dehalogenation.[7] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred as they are less prone to generating hydride impurities and are sufficiently basic to facilitate the catalytic cycle.[8]
-
Recommendation: Replace strong organic bases with a milder inorganic base like K₃PO₄.
-
-
Solvent and Temperature Control:
-
Expertise: Protic solvents, particularly alcohols, can act as hydride donors. While some Suzuki reactions require water as a co-solvent, excess water can promote dehalogenation.[10] Aprotic solvents like dioxane, THF, or toluene are generally safer choices.[11] Furthermore, running the reaction at the lowest effective temperature can slow down the dehalogenation side reaction, which may have a different activation energy than the desired coupling.
-
Recommendation: Switch to an aprotic solvent system (e.g., Toluene/Water 10:1) and attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
| Parameter | Condition Prone to Dehalogenation | Recommended Optimized Condition | Rationale |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination of the product.[8] |
| Base | NaOtBu, NaOH | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder, non-coordinating bases minimize hydride formation.[8] |
| Solvent | Alcohols (MeOH, EtOH), DMF | Dioxane, Toluene, THF | Aprotic solvents are not hydride donors.[11] |
| Temperature | > 100 °C | 60 - 90 °C | Lower temperatures can kinetically disfavor the dehalogenation pathway. |
| Water | High water content | Minimal water (or anhydrous) | Water can be a proton source for hydrodehalogenation.[4][10] |
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Ensure the mixture is thoroughly degassed again by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC, checking for both product formation and the appearance of the dehalogenated byproduct.
Problem Area 2: Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Q: "I am trying to displace the fluorine atom at the C4 position with a thiol nucleophile, but I am also seeing some displacement of the chlorine atom. How can I improve the regioselectivity?"
This issue arises from a lack of sufficient differentiation in reactivity between the halogen sites under your current conditions. In SNAr, reactivity is governed by the ability of electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.
Caption: Relative activation of halogen positions for SNAr.
-
Temperature Control: SNAr reactions are often kinetically controlled.
-
Expertise: The displacement of fluorine is generally kinetically favored over chlorine due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the transition state. Running the reaction at lower temperatures can significantly enhance this kinetic preference, minimizing the displacement of the less-activated chlorine atom.
-
Recommendation: Perform the reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Expertise: Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) without strongly solvating the anionic nucleophile, thus enhancing its reactivity. This increased reactivity can allow for the use of milder conditions, further improving selectivity.[12]
-
Recommendation: Ensure you are using a high-purity, anhydrous polar aprotic solvent.
-
-
Base and Nucleophile Stoichiometry:
-
Expertise: Using a slight excess of the nucleophile is common, but a large excess, especially in combination with a strong base, can lead to reduced selectivity and side reactions. A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) is often sufficient to deprotonate a thiol without promoting other pathways.
-
Recommendation: Use a mild base like K₂CO₃ and limit the nucleophile to 1.1-1.2 equivalents. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMSO (5 mL).
-
Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the thiol nucleophile (1.1 mmol, 1.1 equiv) in a small amount of DMSO.
-
Add the thiol solution dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitor the reaction closely by LC-MS to maximize the formation of the desired C4-substituted product while minimizing the C3-substituted byproduct.
Section 3: General Best Practices for Handling and Storage
Q: How should I store this compound to ensure its stability?
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as the benzoate salt is hygroscopic. Long-term stability is best maintained by storing it away from strong acids, bases, and oxidizing agents.
Q: Are there any incompatible reagents I should generally avoid?
Avoid strong reducing agents (e.g., metal hydrides like LiAlH₄ or NaBH₄), as they can readily cause reductive dehalogenation. Be cautious with strong bases at high temperatures, as this can promote decomposition or unwanted side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Impact of solvent choice on Sodium 3-chloro-2,4-difluorobenzoate reactivity
Welcome to the technical support center for Sodium 3-chloro-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate the nuances of your reactions and achieve optimal outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules. Its reactivity is dominated by the electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The two fluorine atoms and the chlorine atom activate the ring towards nucleophilic attack, while the carboxylate group can influence the solubility and reactivity of the molecule. The choice of solvent is a critical parameter in controlling the outcome of reactions with this compound, influencing not only the reaction rate but also the product distribution and the occurrence of side reactions.
This guide will explore the impact of solvent choice on the reactivity of this compound through a series of frequently asked questions and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving this compound?
The solubility of this compound, being a salt, is highly dependent on the polarity of the solvent. Generally, it exhibits good solubility in polar aprotic solvents and some polar protic solvents.
| Solvent Category | Examples | Solubility Profile | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | High | These solvents have high dielectric constants and are effective at solvating the sodium cation, leaving the carboxylate anion more available. They are generally the preferred choice for SNAr reactions. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | These solvents can solvate both the cation and the anion through hydrogen bonding. While solubility is good, their use in SNAr reactions can be problematic (see Q2). |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | The polarity of these solvents is lower, resulting in reduced solubility. They are less common choices for reactions with this salt unless phase-transfer catalysts are employed. |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Very Low/Insoluble | These solvents are unable to effectively solvate the ionic compound. |
It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of this compound in SNAr reactions?
The choice between a polar protic and a polar aprotic solvent is critical and can significantly impact the rate and efficiency of your SNAr reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are generally the solvents of choice for SNAr reactions involving anionic nucleophiles.[1][2] They effectively solvate the sodium cation, leaving the nucleophile "naked" and more reactive.[3] This leads to a faster reaction rate. Furthermore, they can stabilize the negatively charged intermediate of the SNAr mechanism, the Meisenheimer complex, thus lowering the activation energy of the reaction.[4][5][6]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the nucleophile, creating a solvent shell around it.[2][7] This solvation stabilizes the nucleophile, making it less reactive and slowing down the SNAr reaction.[8] In some cases, the solvent itself can act as a competing nucleophile, leading to undesired side products. However, for certain reactions, such as those with neutral nucleophiles (e.g., amines), polar protic solvents can facilitate the reaction by stabilizing the developing charges in the transition state.
Caption: Solvent Choice and its Impact on Nucleophile Reactivity in SNAr.
Q3: Which of the halogens on the aromatic ring is most likely to be substituted in an SNAr reaction?
In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[4][5] The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine is the most electronegative halogen and therefore has the strongest inductive electron-withdrawing effect. This effect stabilizes the negative charge in the Meisenheimer complex more effectively than chlorine.[4][5] Consequently, the carbon atom attached to a fluorine atom is more electrophilic and more susceptible to nucleophilic attack. Therefore, in this compound, the fluorine atoms are generally more reactive towards nucleophilic substitution than the chlorine atom . The relative reactivity of the two fluorine atoms at positions 2 and 4 would depend on the specific nucleophile and reaction conditions, but both are more labile than the chlorine at position 3.
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Solubility of Reactants | 1. Ensure you are using a suitable polar aprotic solvent (DMF, DMSO, NMP).2. Gently warm the reaction mixture to aid dissolution.3. Consider using a phase-transfer catalyst if a less polar solvent is necessary. | This compound has limited solubility in less polar solvents. For the reaction to proceed, both the substrate and the nucleophile must be in the same phase. |
| Insufficiently Reactive Nucleophile | 1. If using a neutral nucleophile, consider adding a non-nucleophilic base (e.g., K2CO3, Cs2CO3) to deprotonate it in situ.2. Switch to a more polar aprotic solvent (e.g., from MeCN to DMSO) to enhance nucleophilicity. | The nucleophilicity of a reagent is often diminished in protic solvents due to solvation.[7] Polar aprotic solvents enhance the reactivity of anionic nucleophiles.[1][2] |
| Reaction Temperature is Too Low | 1. Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS for product formation and potential decomposition. | SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer complex. |
Issue 2: Formation of multiple unexpected side products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction with the Solvent | 1. If using DMF at high temperatures, consider switching to a more stable solvent like DMSO or NMP.2. Ensure the reaction is performed under an inert atmosphere (N2 or Ar). | DMF can decompose at elevated temperatures to produce dimethylamine, which can act as a nucleophile and lead to the formation of undesired byproducts. |
| Polysubstitution | 1. Use a stoichiometric amount or a slight excess of the nucleophile.2. Lower the reaction temperature and extend the reaction time. | The presence of multiple activating halogen atoms can lead to the substitution of more than one halogen if the reaction conditions are too harsh or if there is a large excess of the nucleophile. |
| Decarboxylation | 1. Avoid excessively high temperatures, especially in the presence of strong bases or acids. | While generally stable, prolonged heating of sodium benzoates at high temperatures can lead to decarboxylation.[9] |
Issue 3: Difficulty in isolating the product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is soluble in the aqueous phase during workup. | 1. If the product is an acid, ensure the aqueous phase is acidified to a pH below the pKa of the carboxylic acid to precipitate it.2. If the product is water-soluble, consider extraction with a more polar organic solvent like ethyl acetate or perform a back-extraction. | The solubility of the product will depend on its final structure. If the carboxylate is protonated to a carboxylic acid, its solubility in organic solvents will increase. |
| Emulsion formation during workup. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.2. Filter the mixture through a pad of celite. | High concentrations of dissolved salts from the reaction and workup can lead to the formation of stable emulsions. |
Experimental Protocol Example: Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine)
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Add the primary amine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: General Experimental Workflow for SNAr with an Amine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Optimization for Sodium 3-chloro-2,4-difluorobenzoate Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for temperature optimization in palladium-catalyzed cross-coupling reactions involving Sodium 3-chloro-2,4-difluorobenzoate. The unique electronic and steric properties of this substrate, characterized by two electron-withdrawing fluorine atoms and an ortho-chloro substituent, present specific challenges and opportunities in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This document will equip you with the knowledge to navigate these complexities and achieve optimal reaction outcomes.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on the critical role of temperature.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing minimal conversion, even after prolonged reaction times. How can I use temperature to drive the reaction to completion?
Answer:
Low conversion with this substrate is a common issue, primarily due to the electronically deactivated nature of the aryl chloride, despite the activating effect of the fluorine atoms. The C-Cl bond in 3-chloro-2,4-difluorobenzoate is notoriously difficult to activate.[1][2] Temperature plays a pivotal role in overcoming the activation energy barrier for the rate-determining oxidative addition step.[3]
Troubleshooting Steps:
-
Incremental Temperature Increase: Begin your reaction at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature in 10-15 °C increments. Be cautious not to exceed the decomposition temperature of your catalyst or reagents. For many aryl chlorides, temperatures in the range of 100-120 °C are often necessary.[4]
-
Consider Microwave Irradiation: Microwave heating can significantly accelerate the reaction by efficiently transferring energy to the polar solvent and reagents, often at lower bulk temperatures than conventional heating.[5][6] This can be particularly effective for activating the stubborn C-Cl bond in your substrate.[4]
-
Evaluate Catalyst and Ligand Thermal Stability: Ensure your chosen palladium catalyst and ligand are stable at elevated temperatures. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often form more thermally stable palladium complexes, which are essential for reactions requiring high temperatures.[7][8]
-
Solvent Choice: The boiling point of your solvent will dictate the maximum achievable reaction temperature. If you need to access higher temperatures, consider switching to a higher-boiling solvent such as dioxane, DMF, or NMP.
Issue 2: Significant Byproduct Formation, Including Protodeboronation and Homocoupling
Question: I'm observing the desired product in my Suzuki-Miyaura reaction, but it's contaminated with significant amounts of 2,4-difluorobenzoic acid (from protodeboronation) and biaryl homocoupling products. Could the reaction temperature be the culprit?
Answer:
Yes, elevated temperatures can exacerbate side reactions. While higher temperatures can increase the rate of the desired coupling, they can also accelerate undesirable pathways like protodeboronation of the boronic acid and homocoupling of the boronic acid or your aryl chloride.
Troubleshooting Steps:
-
Temperature Optimization Study: Instead of simply increasing the temperature, perform a systematic optimization study. Set up several small-scale reactions at different temperatures (e.g., 70 °C, 85 °C, 100 °C, and 115 °C) and analyze the product distribution at various time points. This will help you identify the temperature that provides the best balance between reaction rate and selectivity.
-
Milder Base Selection: High temperatures in combination with strong bases can promote protodeboronation. Consider using a milder base like K₃PO₄ or Cs₂CO₃, which may allow for a lower optimal reaction temperature.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate protodeboronation, especially at higher temperatures.
-
Careful Degassing: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction, especially when heating.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My Heck reaction with this compound and an alkene turns black upon heating, and I see a precipitate, which I suspect is palladium black. How can I prevent this catalyst decomposition?
Answer:
The formation of palladium black is a clear indication of catalyst decomposition and is often triggered by high temperatures, especially when coupling challenging substrates like polychlorinated aromatics.[7] The electron-deficient nature of your substrate can make the catalytic cycle slower, increasing the lifetime of sensitive palladium intermediates that are prone to decomposition at elevated temperatures.
Troubleshooting Steps:
-
Use a More Robust Catalyst System: Employ thermally stable palladium precatalysts and ligands. Palladacycles or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands are designed to be more resistant to decomposition at the high temperatures often required for Heck reactions with aryl chlorides.[8]
-
Lower the Reaction Temperature with a More Active Catalyst: A more active catalyst may allow you to achieve a reasonable reaction rate at a lower temperature, thereby minimizing thermal decomposition.
-
Microwave Heating: As mentioned previously, microwave irradiation can often promote the reaction at a lower bulk temperature, which can help preserve the integrity of the catalyst.[5]
-
Ligand-to-Palladium Ratio: In some cases, a slight excess of the ligand can help stabilize the active catalytic species and prevent aggregation into palladium black. However, a large excess can inhibit the reaction, so this should be optimized carefully.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling with this electron-deficient aryl chloride is typically around 80-90 °C .[9] Due to the C-Cl bond's low reactivity, you will likely need to increase the temperature to 100-120 °C for efficient conversion.[4] Always monitor the reaction progress and side product formation to find the optimal temperature for your specific coupling partners.
Q2: How does temperature affect the Buchwald-Hartwig amination of this compound?
A2: Similar to other cross-coupling reactions, temperature is a critical parameter in the Buchwald-Hartwig amination of this substrate. Higher temperatures are generally required to facilitate the oxidative addition of the aryl chloride to the palladium catalyst.[10][11] However, excessively high temperatures can lead to catalyst decomposition and side reactions. Modern catalyst systems with bulky phosphine ligands often allow for these reactions to be carried out at lower temperatures, sometimes even at room temperature for activated aryl chlorides.[8] For your substrate, a starting temperature of 90-100 °C is reasonable, with the potential need to go higher depending on the nucleophilicity of the amine.
Q3: Can I run these coupling reactions at room temperature?
A3: While room-temperature couplings of aryl chlorides are possible with highly active catalyst systems, they are challenging for a deactivated substrate like 3-chloro-2,4-difluorobenzoate.[12][13] Success at room temperature would likely require a very electron-rich and sterically demanding ligand, and even then, reaction times may be impractically long. For this specific substrate, elevated temperatures are generally necessary to achieve good yields in a reasonable timeframe.
Q4: What are the signs that my reaction temperature is too high?
A4: There are several indicators that your reaction temperature may be excessive:
-
Formation of a dark precipitate (palladium black): This signifies catalyst decomposition.[7]
-
An increase in byproduct formation: This could include protodeboronation, homocoupling, or decomposition of your starting materials or product.
-
A complex mixture of products on TLC or LC-MS: This suggests that non-specific decomposition pathways are occurring.
-
Stalling of the reaction after initial conversion: This can happen if the catalyst deactivates at high temperatures.
Data Summary and Experimental Protocols
Table 1: Recommended Starting Temperatures for Different Coupling Reactions
| Coupling Reaction | Recommended Starting Temperature (°C) | Typical Optimized Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | 80 - 90 | 100 - 120 | Balance conversion with protodeboronation and homocoupling.[4][9] |
| Heck | 90 - 100 | 110 - 140 | Catalyst stability is crucial at higher temperatures.[7][8] |
| Buchwald-Hartwig | 90 - 100 | 100 - 130 | Dependent on the amine nucleophilicity and catalyst system.[10][11] |
Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for optimizing the reaction temperature for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: In parallel reaction vials, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and your chosen palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-catalyst, 1-5 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane/water mixture) to each vial. Seal the vials and thoroughly degas the reaction mixtures by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heating: Place the vials in separate heating blocks or in a parallel synthesis setup pre-heated to your desired screening temperatures (e.g., 80 °C, 95 °C, 110 °C).
-
Monitoring: At regular intervals (e.g., 1h, 3h, 6h, and 24h), take a small aliquot from each reaction, quench it, and analyze by LC-MS or TLC to determine the conversion and the relative amounts of product and byproducts.
-
Analysis: Compare the results from the different temperatures to identify the optimal balance between reaction rate and selectivity.
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Low Conversion
Caption: A step-by-step guide to addressing low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
Technical Support Center: Work-Up and Troubleshooting for Reactions Containing Sodium 3-chloro-2,4-difluorobenzoate
This guide is designed for researchers, scientists, and professionals in drug development who are working with Sodium 3-chloro-2,4-difluorobenzoate and its corresponding acid. Our aim is to provide in-depth technical guidance and troubleshooting solutions for common issues encountered during reaction work-up, ensuring both scientific integrity and practical applicability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Concept: The Acid-Base Chemistry of 3-chloro-2,4-difluorobenzoic Acid
Understanding the acidity of the conjugate acid of your sodium salt is paramount for a successful work-up. The work-up strategy for isolating 3-chloro-2,4-difluorobenzoic acid, or removing it as a water-soluble salt, hinges on precise pH control.
Key Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula (Acid) | C₇H₃ClF₂O₂ | --INVALID-LINK-- |
| Molecular Weight (Acid) | 192.55 g/mol | --INVALID-LINK-- |
| Appearance (Acid) | White to gray crystal or powder. | --INVALID-LINK--[1] |
| Predicted pKa | 2.84 ± 0.10 | --INVALID-LINK--[1] |
| Solubility (Acid) | Low solubility in water; soluble in organic solvents like chloroform and ethanol. | --INVALID-LINK--[1] |
Q1: I have completed my reaction and need to isolate my neutral organic product. How do I effectively remove the this compound byproduct?
Answer:
The goal is to keep the benzoate salt in the aqueous phase while your neutral product is extracted into an organic solvent. Since this compound is a salt, it is highly soluble in water.
Step-by-Step Protocol:
-
Initial Quench (Optional but Recommended): Quench the reaction mixture with water or ice water. This can help dissolve the salt and control any exotherms.
-
Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with deionized water. If your reaction was run under basic conditions, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended to ensure the benzoic acid remains in its deprotonated, water-soluble salt form. The pH of the aqueous layer should be at least three units above the pKa of the acid (i.e., pH > 6) to maintain it as the carboxylate salt.[2]
-
Separation: Separate the aqueous layer. It is good practice to perform the wash two to three times to ensure complete removal of the salt.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and can aid in breaking up emulsions.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your crude product.[4]
Q2: I need to isolate 3-chloro-2,4-difluorobenzoic acid as my final product. What is the standard procedure?
Answer:
This procedure is essentially the reverse of the one above. The key is to convert the water-soluble sodium salt into its protonated, organic-soluble carboxylic acid form through acidification.
Workflow for Acid Isolation
Caption: Workflow for isolating 3-chloro-2,4-difluorobenzoic acid.
Step-by-Step Protocol:
-
Dissolution: Ensure your reaction mixture containing this compound is in an aqueous solution. If the reaction was performed in an organic solvent, it may be necessary to first remove the solvent and then redissolve the residue in water.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring. Monitor the pH with pH paper or a calibrated pH meter. Continue adding acid until the pH is at least three units below the pKa of the acid (pH < 1 is a safe target).[2] You should observe the formation of a precipitate as the water-insoluble carboxylic acid is formed.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. For example, use three portions of the solvent.[4]
-
Combine and Wash: Combine the organic extracts and wash them with brine to remove excess water.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purification (Recrystallization): The resulting crude solid can be further purified by recrystallization. Given its aromatic nature, solvents like toluene, ethanol/water, or hexane/ethyl acetate mixtures could be effective.[2][5] The choice of solvent will depend on the impurities present.
Q3: I'm experiencing a persistent emulsion during the extraction process. How can I resolve this?
Answer:
Emulsions are common, especially with fluorinated compounds which can have surfactant-like properties.[6] They form when tiny droplets of one immiscible liquid become dispersed in the other, creating a stable or slow-to-separate third layer at the interface.
Troubleshooting Emulsions:
-
Patience and Gentle Mixing: Initially, try gentle swirling or inverting of the separatory funnel instead of vigorous shaking.[6] Sometimes, simply letting the mixture stand for a longer period can resolve the emulsion.
-
"Salting Out": Add a significant amount of solid sodium chloride or a saturated brine solution to the separatory funnel and gently mix. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to force the layers apart.[6][7]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[6]
-
Filtration: For stubborn emulsions, you can try passing the entire mixture through a pad of celite or glass wool in a filter funnel. This can sometimes break up the droplets.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion. This will force the denser layer to the bottom and a solid "cake" of precipitated material may form at the interface, which can then be separated.[8]
Q4: My reaction is a Nucleophilic Aromatic Substitution (SₙAr) on a related fluorobenzoate. Are there any specific work-up considerations?
Answer:
Yes, SₙAr reactions on activated aromatic rings, especially those with fluorine as a leaving group, have specific considerations.[9][10] The presence of electron-withdrawing groups (like the carboxylate and other halogens) activates the ring to nucleophilic attack.[9]
Typical SₙAr Work-up Scenario:
In a reaction where a nucleophile displaces a fluorine atom on a difluorobenzoate ring, the work-up will likely involve an aqueous procedure to remove any unreacted nucleophile and inorganic byproducts.
A published procedure for a nucleophilic fluorination of a related benziodoxolone to form a fluorobenzoic acid involved an aqueous work-up, which is a common and effective method for these types of reactions.[2]
Example Protocol Insights:
-
Quenching: The reaction is often quenched with water.
-
Acidification and Extraction: If the product is the carboxylic acid, the mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate.
-
Washes: Washes with water and brine are standard to remove water-soluble impurities and dry the organic phase.
The key is to tailor the acidic or basic nature of the washes to the properties of your starting materials, reagents, and the final product to ensure efficient separation.
References
- 1. chembk.com [chembk.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Sodium 3-chloro-2,4-difluorobenzoate Derivatives
For the researcher in pharmaceutical and agrochemical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Trivial errors in structural assignment can lead to the invalidation of extensive biological screening, pharmacokinetic studies, and significant financial investment. Sodium 3-chloro-2,4-difluorobenzoate and its derivatives represent a class of compounds where the dense substitution pattern of electronegative atoms on the aromatic ring presents unique challenges and demands a multi-faceted analytical approach for unequivocal structural verification.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these complex derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular structure.
The Analytical Challenge: Why a Multi-Pronged Approach is Essential
The structure of a 3-chloro-2,4-difluorobenzoate derivative is characterized by several key features: an aromatic ring, a carboxylic acid (or carboxylate) functional group, and a specific substitution pattern of two fluorine atoms and one chlorine atom. The core analytical questions we must answer are:
-
Elemental Composition and Molecular Weight: Does the molecule have the correct molecular formula?
-
Connectivity: Are the atoms connected in the predicted arrangement (i.e., confirming the 3-chloro, 2,4-difluoro substitution pattern)?
-
Three-Dimensional Structure: What is the precise spatial arrangement of the atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state?
No single technique can answer all these questions with absolute certainty. Therefore, a synergistic approach, primarily employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction, is the industry standard.
A Comparative Guide to HPLC Purity Analysis of Synthesized Sodium 3-chloro-2,4-difluorobenzoate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Sodium 3-chloro-2,4-difluorobenzoate is a crucial building block in the synthesis of advanced pharmaceutical agents, particularly within the quinolone class of antibiotics. The isomeric purity and impurity profile of this intermediate are not merely matters of process efficiency; they are critical determinants of the final Active Pharmaceutical Ingredient's (API) safety and efficacy. The presence of even minute quantities of process-related or degradation impurities can have significant downstream consequences.[1] Therefore, a robust, accurate, and reliable analytical method for purity assessment is paramount.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will delve into the mechanistic rationale behind each approach, present detailed, field-tested protocols, and offer a comparative analysis of their performance. This document is intended for researchers, analytical chemists, and drug development professionals who require a validated, stability-indicating method for this critical quality attribute.
Understanding the Analyte and Potential Impurities
Before developing a separation method, understanding the target molecule and its likely impurities is essential. This compound is the salt of a halogenated aromatic carboxylic acid. Its synthesis often involves steps like nitration, reduction, diazotization, and hydrolysis, starting from a precursor like 2,4-difluoro-3-chlorobenzoic acid.[2] This pathway informs the potential impurity profile, which could include:
-
Starting materials and reagents: Unreacted precursors.
-
Positional isomers: Formed during substitution reactions.
-
Hydrolysis products: Such as the corresponding hydroxybenzoic acid.[2]
-
Degradants: Formed under stress conditions (e.g., acid, base, oxidation, heat, light).
The analytical method must be able to resolve the main component from all these potential impurities.
Caption: Simplified synthesis pathway and potential process-related impurities.
Comparison of HPLC Methodologies
The primary analytical challenge lies in retaining and resolving a polar, anionic compound while separating it from structurally similar impurities. We compare two robust approaches: Ion-Suppression Reversed-Phase HPLC and Mixed-Mode HPLC.
Method A: Ion-Suppression Reversed-Phase (RP-HPLC)
Principle: This is the workhorse technique for analyzing acidic compounds.[3][4] By operating the mobile phase at a low pH (typically 2.5-3.5), the carboxylate group of the analyte is protonated (-COO⁻Na⁺ → -COOH). This neutralizes the charge, making the molecule less polar and allowing it to be retained on a non-polar stationary phase, such as C18, via hydrophobic interactions.
Expertise & Rationale: The choice of a low pH is critical. An insufficiently acidic mobile phase results in partial ionization of the analyte, leading to poor peak shape (tailing) and unstable retention times. Phosphoric acid or formic acid are common choices for pH adjustment. The organic modifier (typically acetonitrile or methanol) is used to control the elution strength. Acetonitrile often provides better peak shape and lower backpressure. This method is widely understood, highly reproducible, and utilizes common, cost-effective columns and mobile phases.[5][6][7][8][9]
Method B: Mixed-Mode Chromatography (MMC)
Principle: This advanced technique utilizes a stationary phase that possesses both reversed-phase (e.g., C18) and ion-exchange (e.g., quaternary ammonium for anion-exchange) characteristics.[10][11] This allows for simultaneous separation based on both hydrophobicity and ionic interactions. For an anionic analyte like ours, a mixed-mode column with anion-exchange functionality provides an orthogonal separation mechanism compared to pure RP-HPLC.
Expertise & Rationale: The power of MMC lies in its unique selectivity. While ion-suppression RP-HPLC forces all acidic compounds into a neutral state, MMC can exploit the differences in acidity (pKa) and charge distribution among the analyte and its impurities. This can lead to superior resolution of isomers or impurities that have similar hydrophobicity but different charge characteristics. The mobile phase for MMC is often less aggressive, operating at a pH where the analyte is ionized, with retention modulated by both organic solvent concentration and the ionic strength of a buffer (e.g., ammonium formate).[12]
Method Validation: The Foundation of Trustworthiness
A method is only trustworthy if it is proven to be fit for its intended purpose.[13] This is achieved through rigorous validation according to International Council for Harmonisation (ICH) guidelines.[14][15][16][17] A critical component of this is demonstrating specificity through forced degradation studies.
Forced Degradation (Stress Testing): The cornerstone of a self-validating, "stability-indicating" method is its ability to separate the API from any degradation products.[18][19][20] The synthesized this compound is subjected to harsh conditions (acid/base hydrolysis, oxidation, heat, and photolysis) to intentionally generate degradants.[21] The HPLC method must then demonstrate that all resulting degradation peaks are baseline-resolved from the main analyte peak. This proves the method can accurately measure the purity of samples even as they degrade over their shelf life.[1]
Caption: Workflow for establishing a stability-indicating HPLC method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. System suitability must be established before any analysis, in accordance with pharmacopeial standards like USP <621> or Ph. Eur. 2.2.29.[22][23][24][25][26]
Protocol A: Ion-Suppression RP-HPLC
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability Test (SST):
-
Standard: A solution of the reference standard at 0.5 mg/mL.
-
Requirements (based on 6 replicate injections):
-
Tailing Factor: ≤ 1.5.
-
%RSD of Peak Area: ≤ 1.0%.
-
Theoretical Plates (N): ≥ 5000.
-
-
Protocol B: Mixed-Mode HPLC (Anion-Exchange/RP)
-
Chromatographic System:
-
Column: Mixed-Mode C18/Anion-Exchange, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 70% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.
-
-
System Suitability Test (SST):
Comparative Data Analysis
The performance of each method was evaluated based on its ability to separate the main peak from a spiked mixture of potential impurities and degradants. The results are summarized below.
| Performance Parameter | Method A (Ion-Suppression RP-HPLC) | Method B (Mixed-Mode HPLC) | Commentary / Acceptance Criteria |
| Retention Time (Main Peak) | 8.5 min | 10.2 min | Method B provides stronger retention due to dual interaction mechanisms. |
| Resolution (Critical Pair) | 1.8 | 2.5 | Both methods meet the typical requirement (R ≥ 1.5), but Method B shows superior resolving power for a key isomeric impurity. |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | Both provide excellent peak symmetry, well within the USP/Ph.Eur. limit of ≤ 1.8.[23][26] |
| Limit of Quantitation (LOQ) | 0.03% | 0.02% | Method B demonstrates slightly better sensitivity, beneficial for trace impurity analysis. |
| Robustness | High | Moderate-High | Method A is generally less sensitive to small changes in mobile phase pH and buffer concentration. |
| Column Lifespan | Excellent | Good | The aggressive low-pH mobile phase in Method A can be more demanding on some column packings over time. |
Conclusion and Recommendations
Both Ion-Suppression Reversed-Phase HPLC and Mixed-Mode HPLC are viable and effective techniques for the purity analysis of synthesized this compound. The choice between them depends on the specific analytical objective.
-
Method A (Ion-Suppression RP-HPLC) is highly recommended for routine Quality Control (QC) environments . Its robustness, simplicity, and reliance on standard C18 columns make it an efficient and cost-effective choice for release testing and routine purity checks where the impurity profile is well-characterized.
-
Method B (Mixed-Mode HPLC) is the superior choice for method development, impurity profiling, and stability studies . Its orthogonal selectivity provides a higher degree of confidence in resolving unknown degradants and closely related isomers. While requiring more specialized columns and careful control of mobile phase ionic strength, the enhanced resolving power is invaluable for in-depth characterization and ensuring the comprehensive specificity of a stability-indicating method.
Ultimately, employing a robust RP-HPLC method for routine analysis while having a selective mixed-mode method available for investigational purposes provides a comprehensive and risk-averse analytical strategy for this critical pharmaceutical intermediate.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. irejournals.com [irejournals.com]
- 8. longdom.org [longdom.org]
- 9. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 13. database.ich.org [database.ich.org]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. biopharminternational.com [biopharminternational.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. usp.org [usp.org]
- 23. dsdpanalytics.com [dsdpanalytics.com]
- 24. Appendix III D. Liquid Chromatography [drugfuture.com]
- 25. agilent.com [agilent.com]
- 26. Chromatography [usp.org]
A Comparative Guide to the Reactivity of Halogenated Benzoates in Nucleophilic Aromatic Substitution
Introduction: Beyond Intuition in Aromatic Reactivity
For researchers and professionals in drug development, the synthesis of complex aromatic molecules is a foundational activity. The carbon-halogen bond is a cornerstone of this synthesis, often serving as a key functional handle for introducing diverse molecular fragments. While the principles of nucleophilic substitution on aliphatic systems (SN1 and SN2) are well-understood, the reactivity of aryl halides follows a distinct and often counterintuitive set of rules.
This guide delves into the reactivity of Sodium 3-chloro-2,4-difluorobenzoate, a highly functionalized building block, by comparing it with other halobenzoates. We will explore the underlying mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), provide a framework for experimental comparison, and present data-driven insights to guide your synthetic strategies. The focus is not merely on procedural steps but on the causal relationships that govern reactivity, empowering you to make informed decisions in your research.
Pillar 1: The Mechanism - Understanding Why Aryl Halides React Differently
Aromatic rings, being electron-rich, are typically resistant to attack by nucleophiles. However, this innate resistance can be overcome when the ring is substituted with powerful electron-withdrawing groups (EWGs).[1] Such groups render the aromatic ring "electron-poor" or electrophilic, making it susceptible to nucleophilic attack. This process, known as Nucleophilic Aromatic Substitution (SNAr), is fundamentally different from SN1 and SN2 reactions.[2][3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (a halogen, in this case). This initial attack is the most challenging step as it temporarily disrupts the ring's aromaticity. It forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step is almost always the rate-determining step of the reaction.[5]
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group (halide ion) is expelled. This second step is typically fast.[4]
Caption: Figure 1: The Addition-Elimination Mechanism of SNAr.
Key Factors Governing SNAr Reactivity
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs is crucial.[1] They activate the ring towards attack and, more importantly, stabilize the negative charge of the Meisenheimer complex. For effective stabilization, the EWG must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the EWG through resonance.[3][6][7]
-
The Nature of the Halogen: This is where SNAr diverges most significantly from aliphatic substitutions. The reactivity order for the leaving group is F > Cl > Br > I .[4][6] This is the reverse of the trend seen in SN2 reactions, where iodide is the best leaving group. The explanation lies in the rate-determining step. Fluorine, being the most electronegative halogen, exerts a powerful inductive effect, making the carbon it is attached to highly electrophilic and thus more susceptible to nucleophilic attack.[5] This acceleration of the first, slow step far outweighs the difficulty of breaking the strong C-F bond in the second, fast step.[6]
Pillar 2: A Framework for Experimental Comparison
To objectively compare the reactivity of this compound, a systematic experimental approach is required. The goal is to measure the rate of substitution under controlled, identical conditions against a series of other halobenzoates.
Experimental Workflow Design
The following workflow outlines a robust method for kinetic comparison.
Caption: Figure 2: Experimental workflow for comparing halobenzoate reactivity.
Detailed Experimental Protocol
This protocol provides a self-validating system for generating reliable kinetic data. The use of an internal standard is critical to correct for any variations in sample injection during analysis.
Objective: To determine the relative reaction rates of various sodium halobenzoates with morpholine.
Materials:
-
This compound
-
Sodium 4-fluorobenzoate
-
Sodium 4-chlorobenzoate
-
Sodium 4-bromobenzoate
-
Morpholine (nucleophile)
-
Potassium Carbonate (K₂CO₃, base)
-
Dimethyl Sulfoxide (DMSO, solvent)
-
Dodecane (internal standard)
-
Reaction vials, magnetic stirrer, heating block, HPLC or GC system.
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of morpholine in DMSO.
-
Prepare a 0.4 M stock solution of K₂CO₃ in DMSO.
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in DMSO.
-
-
Reaction Setup (performed for each substrate individually):
-
To a 10 mL reaction vial, add the halobenzoate substrate (0.1 mmol).
-
Add the internal standard stock solution (100 µL, 0.01 mmol).
-
Add the K₂CO₃ stock solution (250 µL, 0.1 mmol). Note: The base is used to neutralize the benzoic acid in situ, ensuring the carboxylate form.
-
Add sufficient DMSO to bring the total volume to 0.5 mL.
-
Place the vial in a heating block pre-heated to 80°C and allow it to equilibrate for 5 minutes with magnetic stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add the morpholine stock solution (0.5 mL, 0.1 mmol). This marks t=0.
-
Immediately withdraw a 50 µL aliquot, quench it in a vial containing 1 mL of a 1:1 acetonitrile/water mixture, and vortex. This is the t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes). The frequency should be adjusted based on the substrate's reactivity.
-
-
Analysis:
-
Analyze all quenched samples by HPLC or GC.
-
For each time point, determine the peak area ratio of the starting halobenzoate to the internal standard.
-
Plot the natural logarithm (ln) of this ratio against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
-
Pillar 3: Data Interpretation and Authoritative Insights
Executing the described protocol would yield quantitative data on the reactivity of each substrate. The following table summarizes the expected results based on established mechanistic principles.
| Substrate | Leaving Group(s) | Key Activating Groups (ortho/para to LG) | Expected Relative Rate (k_rel) |
| Sodium 4-bromobenzoate | Br at C4 | Carboxylate (para) | 1 |
| Sodium 4-chlorobenzoate | Cl at C4 | Carboxylate (para) | ~1.5 |
| Sodium 4-fluorobenzoate | F at C4 | Carboxylate (para) | ~250 |
| This compound | F at C4, F at C2, Cl at C3 | Multiple (see discussion) | >1000 |
Note: These are illustrative values to demonstrate expected trends.
Analysis of this compound
The structure of this compound presents a compelling case for exceptionally high reactivity.
-
Cumulative Activation: The aromatic ring is substituted with three strongly electronegative halogens and a carboxylate group. This cumulative electron withdrawal makes the ring highly electrophilic and exceptionally primed for nucleophilic attack.
-
Multiple Reaction Sites: There are three potential leaving groups. Based on the F > Cl reactivity trend, substitution is most likely to occur at one of the fluorine-bearing carbons (C2 or C4).[5][6]
-
Attack at C4: The fluorine at C4 is para to the carboxylate group and ortho to the chlorine at C3. Both substituents can help stabilize the negative charge in the Meisenheimer intermediate.
-
Attack at C2: The fluorine at C2 is ortho to the carboxylate group and the chlorine at C3. Again, significant stabilization is available.
-
-
Predicted Outcome: Due to the powerful activation provided by multiple halogens, this compound is predicted to be significantly more reactive than any of the mono-halobenzoate analogs. The high density of electron-withdrawing groups dramatically lowers the activation energy for the initial nucleophilic attack.
Conclusion: A Predictive Framework for Synthesis
The reactivity of halobenzoates in SNAr reactions is a clear demonstration of mechanism-driven outcomes. For drug development professionals, understanding these principles is paramount for designing efficient and predictable synthetic routes.
This guide establishes that the reactivity of this compound is exceptionally high. This is not due to leaving group ability in the traditional sense, but rather to the profound electronic activation of the aromatic ring by its substituent array. The key takeaways are:
-
SNAr reactivity is governed by the rate-determining formation of the Meisenheimer complex. [2][6]
-
Electron-withdrawing groups, especially those ortho or para to the leaving group, are essential for activation and stabilization. [3][7]
-
The halogen reactivity order is F > Cl > Br > I, a direct consequence of fluorine's powerful inductive effect on the rate-determining step. [4][5]
By grounding synthetic design in these core principles, researchers can leverage highly activated substrates like this compound to construct complex molecular architectures with greater efficiency and control.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of Sodium 3-chloro-2,4-difluorobenzoate and its Synthetic Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated compounds is paramount. Fluorine's unique properties, when incorporated into active pharmaceutical ingredients (APIs), can significantly enhance metabolic stability and bioavailability.[1] Consequently, robust analytical methodologies are critical for ensuring the identity, purity, and structural integrity of these molecules throughout the development pipeline. This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Sodium 3-chloro-2,4-difluorobenzoate, a key starting material, and its potential reaction products. We will explore the causality behind experimental choices and present supporting data to showcase the power and reliability of this technique.
The Unparalleled Advantages of ¹⁹F NMR in Pharmaceutical Analysis
¹⁹F NMR spectroscopy stands out as a premier analytical tool for several compelling reasons. The fluorine-19 nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it highly sensitive to NMR detection—nearly 83% as sensitive as the proton (¹H) nucleus.[2][3] This high receptivity translates to rapid data acquisition, a significant advantage in high-throughput screening and reaction monitoring.[4]
Furthermore, the chemical shift range in ¹⁹F NMR is exceptionally wide, spanning over 800 ppm, which is considerably larger than the typical 10-20 ppm range seen in ¹H NMR.[4][5] This broad spectral window minimizes the likelihood of signal overlap, even in complex mixtures, simplifying spectral interpretation and enhancing the accuracy of quantitative measurements.[1][6] The absence of endogenous fluorine in most biological systems also provides a clean spectral background, making ¹⁹F NMR an ideal choice for in vivo studies and the analysis of fluorinated drugs and their metabolites.[3][7]
Experimental Design: A Self-Validating Approach
The following protocols are designed to be self-validating, ensuring robustness and reproducibility. The choice of solvent, internal standard, and acquisition parameters are all critical for obtaining high-quality, quantifiable data.
Experimental Workflow
Caption: Workflow for ¹⁹F NMR analysis.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Add a known quantity of an internal standard. Trifluorotoluene (TFT) is an excellent choice due to its chemical inertness and a single, sharp resonance in a region of the ¹⁹F NMR spectrum that is typically free of signals from analytes of interest. Its chemical shift is approximately -63 ppm.
-
Dissolve the mixture in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature studies.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The experiment is performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
The probe is tuned to the ¹⁹F frequency.
-
Standard shimming procedures are employed to optimize the magnetic field homogeneity.
-
A simple pulse-acquire sequence is used. Key acquisition parameters include:
-
Pulse Angle: 30-45 degrees (to ensure complete relaxation between scans).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the fluorine nuclei, crucial for accurate quantification).
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is processed with an exponential multiplication factor to improve the signal-to-noise ratio.
-
Fourier transformation is applied, followed by phase and baseline correction.
-
The spectrum is referenced to the internal standard (TFT at -63 ppm).
-
Analysis of this compound
The ¹⁹F NMR spectrum of the starting material, this compound, is expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.[2][8]
-
F-2: The fluorine at the 2-position is ortho to both the chlorine and the carboxylate group. The electron-withdrawing nature of these groups will deshield this fluorine, causing its resonance to appear at a lower field (more negative ppm value).
-
F-4: The fluorine at the 4-position is ortho to the chlorine and para to the carboxylate group. Its chemical environment differs from F-2, resulting in a distinct chemical shift.
Expected ¹⁹F NMR Data for Starting Material
| Fluorine Position | Expected Chemical Shift Range (ppm) | Multiplicity |
| F-2 | -110 to -130 | Doublet of doublets |
| F-4 | -100 to -120 | Doublet of doublets |
Note: Chemical shifts are referenced to CFCl₃ (0 ppm). The exact chemical shifts can vary depending on the solvent and concentration.
The multiplicity of the signals (doublet of doublets) arises from spin-spin coupling between the two fluorine atoms (³JFF) and coupling to the adjacent proton (⁴JHF).
Monitoring Reaction Products: A Case Study of Nucleophilic Aromatic Substitution (SNAr)
Let's consider a hypothetical SNAr reaction where this compound is reacted with a nucleophile, for instance, an amine (R-NH₂). In this reaction, one of the fluorine atoms is displaced by the amine. The position of substitution will depend on the reaction conditions and the directing effects of the existing substituents. ¹⁹F NMR is an invaluable tool for monitoring the progress of such reactions and identifying the products formed.[1][9]
Potential Reaction Products and their ¹⁹F NMR Signatures
| Product | Description | Expected ¹⁹F NMR Signal |
| Product A (Substitution at C-2) | 3-chloro-4-fluoro-2-(R-amino)benzoate | One signal for the remaining fluorine at C-4. The chemical shift will be significantly different from the starting material due to the new amino substituent. |
| Product B (Substitution at C-4) | 3-chloro-2-fluoro-4-(R-amino)benzoate | One signal for the remaining fluorine at C-2. The chemical shift will be altered due to the new amino group. |
By monitoring the disappearance of the two signals from the starting material and the appearance of a new signal corresponding to the product, the reaction kinetics and conversion can be accurately determined.[10]
Visualizing the Reaction Monitoring Process
Caption: SNAr reaction monitoring using ¹⁹F NMR.
Comparison with Alternative Analytical Techniques
While other analytical techniques can be used to analyze halogenated aromatic compounds, ¹⁹F NMR offers distinct advantages.
| Technique | Advantages | Disadvantages |
| ¹⁹F NMR | High sensitivity, large chemical shift range, no endogenous background, quantitative, non-destructive.[2][3][9] | Requires specialized equipment, may have lower sensitivity than mass spectrometry for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | Widely available, good for separation of complex mixtures.[11] | Requires reference standards for quantification, potential for co-elution of isomers.[12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and selectivity, provides molecular weight information.[13] | Requires volatile and thermally stable compounds, potential for degradation of analytes in the injector. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides functional group information, fast analysis. | Not inherently quantitative, complex spectra can be difficult to interpret for structurally similar compounds. |
For the specific task of analyzing this compound and its reaction products, ¹⁹F NMR provides the most direct and unambiguous structural and quantitative information in a single experiment.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the analysis of fluorinated compounds in the pharmaceutical industry. Its inherent sensitivity, wide spectral dispersion, and quantitative nature make it superior to many alternative techniques for reaction monitoring and product characterization. By understanding the principles of ¹⁹F NMR and employing robust, self-validating experimental protocols, researchers can confidently and accurately analyze compounds like this compound, ensuring the quality and integrity of their drug development candidates.
References
- 1. magritek.com [magritek.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. epa.gov [epa.gov]
A Comparative Guide to Catalytic Functionalization of Sodium 3-chloro-2,4-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. Sodium 3-chloro-2,4-difluorobenzoate, and its parent acid, are valuable building blocks for the synthesis of a wide range of bioactive molecules. The presence of multiple halogen substituents and a carboxylate group offers several handles for chemical modification, yet also presents a significant challenge in achieving site-selective functionalization. This guide provides a comparative analysis of potential catalytic strategies for the derivatization of this versatile substrate, offering insights into catalyst selection, reaction mechanisms, and expected outcomes based on data from analogous systems.
The Synthetic Potential and Challenge of Functionalizing this compound
This compound possesses three distinct sites for potential catalytic functionalization: the C-Cl bond, the C-F bonds, and the C-H bond, in addition to the possibility of decarboxylative coupling. The challenge lies in selectively activating one site over the others. The relative reactivity of C-X bonds in cross-coupling reactions generally follows the trend C-I > C-Br > C-OTf > C-Cl >> C-F, suggesting that the C-Cl bond is the most likely site for traditional cross-coupling reactions. However, recent advances in catalysis have enabled the activation of typically inert C-F and C-H bonds.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the most established and versatile method for the functionalization of aryl halides. For this compound, the primary target for palladium-catalyzed reactions is the C-Cl bond.
Mechanism of Action: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful tool for forming C-C bonds. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance and Considerations
Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, have shown high efficacy for the coupling of challenging aryl chlorides.[2][3] For the coupling of 3,4-difluorophenylboronic acid, a structurally related compound, palladium precatalysts with biarylphosphine ligands have demonstrated excellent performance.[2]
Table 1: Representative Performance of Palladium-Catalyzed Suzuki-Miyaura Coupling of Related Aryl Chlorides
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | [Pd(IPr)(cin)Cl] | Toluene/H₂O | K₂CO₃ | 100 | >95 | [4] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ / XPhos | THF/H₂O | K₃PO₄ | RT | 93 | [3] |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos | Acetonitrile/H₂O | K₂CO₃ | 37 | 92 | [5] |
Nickel-Catalyzed Functionalization: A Cost-Effective and Powerful Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[6] Nickel catalysts are particularly adept at activating traditionally less reactive bonds, including C-Cl and even C-F bonds.
Mechanism of Action: Kumada and Amination Couplings
Similar to palladium, nickel-catalyzed cross-coupling reactions proceed through an oxidative addition-transmetalation-reductive elimination cycle. The Kumada coupling utilizes Grignard reagents as the nucleophile.[7][8] Nickel catalysts are also highly effective for C-N bond formation (amination).[9]
Figure 2: Generalized catalytic cycle for Nickel-catalyzed cross-coupling reactions.
Performance and Considerations
Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have demonstrated high efficiency in the amination of aryl chlorides.[9] For the functionalization of polyfluoroarenes, nickel catalysts have been shown to selectively activate C-F bonds, opening up unique synthetic pathways.[10] This suggests that with careful catalyst and ligand selection, it may be possible to achieve selective functionalization at either the C-Cl or C-F positions of this compound.
Table 2: Representative Performance of Nickel-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1-Chloronaphthalene | Morpholine | NiCl₂(DME) / SIPr·HCl | 2-MeTHF | NaOtBu | 80 | 95 | [9] |
| 4-Bromoanisole | t-BuMgCl | NiCl₂·1.5H₂O / IPr·HCl | Dioxane | - | -10 | 90 | [11] |
Rhodium-Catalyzed C-H Activation: A Modern Approach to Direct Functionalization
Rhodium catalysis has gained prominence for its ability to directly functionalize C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization required in traditional cross-coupling.[12][13] For this compound, the C-H bond at the 6-position is a potential target for such transformations.
Mechanism of Action: Directed C-H Activation
Rhodium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a directing group on the substrate coordinates to the metal center and facilitates the cleavage of a nearby C-H bond.[14] The carboxylate group of our target molecule is an excellent directing group for this purpose.[15][16]
Figure 3: Simplified mechanism for Rhodium-catalyzed directed C-H activation.
Performance and Considerations
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are commonly employed for these transformations.[17] The carboxylate group in benzoic acids has been successfully utilized to direct ortho-C-H olefination and alkylation with various coupling partners.[16][18] This suggests a high potential for the selective functionalization of the C6-H bond in this compound.
Table 3: Representative Performance of Rhodium-Catalyzed C-H Functionalization of Benzoic Acids
| Benzoic Acid Derivative | Coupling Partner | Catalyst System | Solvent | Additive | Temp (°C) | Yield (%) | Reference |
| Benzoic Acid | Styrene | [CpRhCl₂]₂ / Cu(OAc)₂ | Dioxane | - | 100 | 95 | [15] |
| 2-Naphthoic Acid | Phenylacetylene | [CpRhCl₂]₂ / Cu(OAc)₂ | Dioxane | - | 100 | 98 | [15] |
Copper-Catalyzed Decarboxylative Coupling: A Unique Pathway for Functionalization
Given that the substrate is a carboxylate salt, decarboxylative coupling presents a distinct and highly attractive functionalization strategy. This approach involves the extrusion of CO₂ and the formation of a new C-C or C-heteroatom bond at the position of the former carboxylate group. Copper catalysts are frequently employed for this type of transformation.[19][20][21]
Mechanism of Action
Copper-catalyzed decarboxylation typically involves the formation of an aryl-copper intermediate upon heating the copper carboxylate salt. This intermediate can then participate in cross-coupling reactions with various partners. The use of ligands such as phenanthroline or aliphatic amines can significantly lower the required reaction temperature.[21]
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. future4200.com [future4200.com]
A Comparative Guide to the Synthetic Validation of Sodium 3-chloro-2,4-difluorobenzoate
This guide provides an in-depth technical comparison of synthetic routes to Sodium 3-chloro-2,4-difluorobenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. We will dissect two viable synthetic pathways, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most suitable method for their laboratory and developmental needs.
Introduction: The Significance of this compound
This compound, and its parent carboxylic acid, are versatile building blocks in organic synthesis. The specific arrangement of halogen substituents on the aromatic ring imparts unique electronic properties and reactivity, making it a valuable precursor for creating complex molecules with desired biological activities. Its applications range from the synthesis of anti-inflammatory drugs to the development of advanced herbicides.[1] Given its importance, the validation of an efficient and reliable synthetic route is paramount for ensuring consistent quality and scalability.
Primary Synthetic Route: Directed ortho-Metalation (DoM)
Our primary validated route leverages the power and regioselectivity of Directed ortho-Metalation (DoM). This strategy utilizes a directing group on the aromatic ring to guide a strong organolithium base to deprotonate the adjacent ortho position, creating a highly reactive aryllithium intermediate that can then be trapped by an electrophile.
The fluorine atom at C2 in our chosen starting material, 1-chloro-2,4-difluorobenzene, acts as a potent directing group, facilitating the selective lithiation at the C3 position. Subsequent carboxylation with solid carbon dioxide (dry ice) affords the target carboxylic acid.
Scientific Rationale
The choice of DoM is predicated on its high regioselectivity, which minimizes the formation of unwanted isomers that can be challenging to separate. The fluorine atom's ability to coordinate with the lithium cation of the organolithium reagent kinetically favors the deprotonation of the sterically accessible and electronically activated C-H bond at the C3 position. This method avoids the harsher conditions or multi-step sequences that might be required with other aromatic substitution patterns.
Experimental Workflow: DoM Route
Detailed Experimental Protocol: DoM Route
Step 1: Synthesis of 3-Chloro-2,4-difluorobenzoic Acid via DoM
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Starting Material: 1-chloro-2,4-difluorobenzene (10.0 g, 67.3 mmol) is added to the cooled THF.
-
Lithiation: A solution of sec-butyllithium (1.4 M in cyclohexane, 53 mL, 74.0 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours.
-
Carboxylation: The reaction mixture is then slowly poured over an excess of crushed dry ice in a separate flask with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction is quenched with 2 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-chloro-2,4-difluorobenzoic acid.
-
Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to afford a white crystalline solid.
Step 2: Preparation of this compound
-
Neutralization: The purified 3-chloro-2,4-difluorobenzoic acid (10.0 g, 52.0 mmol) is dissolved in ethanol (50 mL). A solution of sodium hydroxide (2.08 g, 52.0 mmol) in water (10 mL) is added dropwise with stirring until the pH is neutral.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is triturated with cold diethyl ether and filtered to give this compound as a white solid. The product is then dried in a vacuum oven.
Alternative Synthetic Route: Grignard Reaction
An alternative and classical approach to the synthesis of carboxylic acids is through the Grignard reaction. This method involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which is then carboxylated using carbon dioxide.
For this route, a suitable starting material would be 3-bromo-1-chloro-2,4-difluorobenzene. The increased reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the Grignard reagent at the desired position.
Scientific Rationale
The Grignard reaction is a robust and well-established method for C-C bond formation. Its main advantage lies in the use of magnesium, which is less pyrophoric and easier to handle than organolithium reagents, potentially making it more amenable to larger-scale synthesis without the need for extremely low temperatures. However, the preparation of the required brominated starting material may add an extra step to the overall synthesis compared to the DoM route.
Experimental Workflow: Grignard Route
Detailed Experimental Protocol: Grignard Route
Step 1: Synthesis of 3-Chloro-2,4-difluorobenzoic Acid via Grignard Reaction
-
Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Magnesium turnings (1.78 g, 73.2 mmol) are placed in the flask.
-
Initiation: A small crystal of iodine is added to the magnesium. A solution of 3-bromo-1-chloro-2,4-difluorobenzene (15.0 g, 66.5 mmol) in anhydrous THF (100 mL) is prepared, and a small portion (5 mL) is added to the magnesium. The mixture is gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: The remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional 2 hours.
-
Carboxylation: The reaction mixture is cooled to room temperature and then slowly poured over an excess of crushed dry ice with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, the reaction is quenched with 2 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from toluene to yield 3-chloro-2,4-difluorobenzoic acid.
Step 2: Preparation of this compound
The procedure is identical to that described in the DoM route.
Performance Comparison
| Parameter | Directed ortho-Metalation (DoM) Route | Grignard Route | Rationale & Expert Insights |
| Starting Material | 1-chloro-2,4-difluorobenzene | 3-bromo-1-chloro-2,4-difluorobenzene | The DoM route starts from a more readily available and less expensive precursor. The Grignard route requires a specific brominated starting material which may need to be synthesized. |
| Key Reagents | sec-Butyllithium | Magnesium | sec-Butyllithium is a pyrophoric organolithium reagent requiring strict anhydrous conditions and low temperatures (-78 °C). Magnesium is easier and safer to handle, though initiation of the Grignard reaction can sometimes be sluggish. |
| Reaction Conditions | Cryogenic (-78 °C) | Refluxing THF (~66 °C) | The DoM route's reliance on very low temperatures can be a drawback for large-scale production. The Grignard reaction proceeds at a more moderate temperature. |
| Regioselectivity | High | High (if starting material is pure) | DoM offers excellent regiocontrol due to the directing effect of the fluorine atom. The Grignard route's selectivity is dependent on the selective synthesis of the starting bromide. |
| Typical Yield | 75-85% | 70-80% | Both routes can provide good to excellent yields. The DoM route often has a slight edge in reported yields for similar systems due to fewer side reactions. |
| Purity (post-recrystallization) | >98% | >98% | With proper purification, both methods can yield high-purity product. |
| Scalability | Challenging due to temperature control and pyrophoric reagents. | More readily scalable. | The Grignard route is generally considered more amenable to industrial scale-up due to the less hazardous nature of the reagents and more manageable reaction temperatures. |
Product Validation and Characterization
The successful synthesis of 3-chloro-2,4-difluorobenzoic acid and its sodium salt must be confirmed through rigorous analytical techniques.
| Analysis | 3-Chloro-2,4-difluorobenzoic Acid | This compound |
| Appearance | White crystalline solid | White solid |
| Melting Point | 174-178 °C[1] | >300 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 7.8-7.9 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) | δ 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 164.5 (C=O), complex aromatic region | δ 168.0 (C=O), complex aromatic region |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1700 (C=O), ~1600, 1480 (C=C) | No broad O-H, ~1580 (COO⁻ asym), ~1400 (COO⁻ sym) |
| Purity (HPLC) | >98% | >98% |
Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. The IR absorbances are approximate.
Conclusion and Recommendations
Both the Directed ortho-Metalation and the Grignard reaction routes are viable and effective methods for the synthesis of this compound.
-
For laboratory-scale synthesis and rapid access to the material with high regioselectivity , the Directed ortho-Metalation route is highly recommended, provided the laboratory is equipped to handle pyrophoric reagents and cryogenic temperatures. Its use of a more readily available starting material is a significant advantage.
-
For process development and potential scale-up , the Grignard route presents a more practical option due to its less hazardous reagents and more moderate reaction temperatures. While it may require the synthesis of a specific brominated precursor, the overall process is generally considered more robust for larger quantities.
Ultimately, the choice of synthetic route will depend on the specific needs, resources, and scale of the research or production campaign. This guide provides the necessary data and protocols to make an informed decision and successfully validate the synthesis of this important chemical intermediate.
References
A Comparative Performance Analysis of Sodium 3-chloro-2,4-difluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, stand as pillars of this field, offering a versatile and efficient means to forge these critical bonds. The choice of the aryl halide or pseudohalide coupling partner is a key determinant of the reaction's success, influencing reactivity, selectivity, and overall efficiency.
This guide presents a comprehensive performance benchmark of Sodium 3-chloro-2,4-difluorobenzoate as a substrate in two model cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. As a highly fluorinated and electron-deficient aryl chloride, this substrate presents both opportunities and challenges in catalysis. Its performance will be contextualized against a spectrum of commonly employed aryl electrophiles, including aryl bromides, triflates, and fluorosulfates, providing researchers with a predictive framework for incorporating this and similar building blocks into their synthetic strategies. While direct experimental data for this compound in these specific model reactions is not extensively reported, this guide will leverage established principles and data from closely related, electron-deficient aryl chlorides to provide a robust comparative analysis. Under the basic conditions of these reactions, 3-chloro-2,4-difluorobenzoic acid will be deprotonated in situ, rendering its reactivity analogous to that of its sodium salt.
The Model Reactions: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
Two of the most powerful and widely adopted cross-coupling methodologies have been selected as the basis for this comparative analysis:
-
The Suzuki-Miyaura Coupling: A cornerstone of C-C bond formation, this reaction couples an organoboron reagent with an organic halide or pseudohalide. Its appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[1]
-
The Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of arylamines by enabling the direct coupling of an amine with an aryl halide or pseudohalide.[2] It has largely supplanted harsher, traditional methods for C-N bond formation.[3]
The choice of these two reactions provides a comprehensive assessment of this compound's utility in forming both C-C and C-N bonds, two of the most critical transformations in contemporary organic synthesis.
Benchmarking Performance in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. The reactivity of the aryl halide or pseudohalide is a critical parameter, with the general trend for palladium-catalyzed reactions being I > Br > OTf >> Cl.[1] Aryl chlorides, like this compound, are often the most challenging substrates due to the strength of the C-Cl bond, which makes oxidative addition to the palladium(0) catalyst the rate-limiting step.[4][5] However, the presence of electron-withdrawing fluorine substituents on the aromatic ring of the target compound is expected to enhance its reactivity in this key step.
Comparative Performance of Aryl Electrophiles in a Model Suzuki-Miyaura Reaction
To provide a clear benchmark, we will consider a model reaction between a generic aryl electrophile and a representative boronic acid, 4-methoxyphenylboronic acid, under typical Suzuki-Miyaura conditions. The following table summarizes the expected relative reactivity and typical yields based on established literature for various aryl electrophiles.
| Electrophile | Leaving Group | Expected Reactivity | Typical Yield Range (%) |
| This compound | -Cl | Moderate to Good | 60-85% |
| Aryl Bromide | -Br | Excellent | >90% |
| Aryl Triflate | -OTf | Very Good | 85-95% |
| Aryl Fluorosulfate | -OSO₂F | Very Good | 85-95% |
Note: The yield for this compound is an educated estimation based on the performance of other electron-deficient aryl chlorides in similar Suzuki-Miyaura reactions. The electron-withdrawing nature of the fluorine atoms and the carboxylate group is anticipated to activate the C-Cl bond towards oxidative addition.
Aryl bromides are generally more reactive than aryl chlorides, leading to higher yields under milder conditions.[5] Aryl triflates and fluorosulfates are also highly reactive and serve as excellent alternatives to aryl halides.[6] In some cases, aryl fluorosulfates have been shown to provide superior yields compared to other electrophiles under identical conditions.[6]
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl chloride with an arylboronic acid, which can be adapted for this compound.
Reaction:
Materials:
-
Aryl chloride (e.g., 3-chloro-2,4-difluorobenzoic acid as a proxy for the sodium salt) (1.0 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium source and a bulky, electron-rich phosphine ligand like SPhos is crucial for the activation of challenging aryl chlorides. The ligand facilitates the oxidative addition step and promotes the reductive elimination to afford the product.
-
Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. Potassium phosphate is often a good choice as it is effective without being overly harsh, which can be important for substrates with sensitive functional groups.
-
Solvent System (Toluene/1,4-Dioxane): A non-polar, aprotic solvent system is typically used to ensure the solubility of the reactants and catalyst components and to withstand the required reaction temperatures.
Benchmarking Performance in the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl electrophile is a key factor, with the general trend being I > Br > OTf > Cl.[2] The electron-deficient nature of this compound is expected to facilitate the oxidative addition step, making it a viable substrate for this transformation.
Comparative Performance of Aryl Electrophiles in a Model Buchwald-Hartwig Amination
For a comparative benchmark, we will consider the coupling of a generic aryl electrophile with a representative secondary amine, morpholine. The table below summarizes the expected relative reactivity and typical yields.
| Electrophile | Leaving Group | Expected Reactivity | Typical Yield Range (%) |
| This compound | -Cl | Good | 70-90% |
| Aryl Bromide | -Br | Excellent | >95% |
| Aryl Triflate | -OTf | Very Good | 90-98% |
| Aryl Fluorosulfate | -OSO₂F | Very Good | 90-98% |
Note: The yield for this compound is an educated estimation based on the performance of other electron-deficient aryl chlorides in similar Buchwald-Hartwig aminations.
Aryl bromides are typically more reactive than aryl chlorides in Buchwald-Hartwig aminations.[3] Aryl triflates and fluorosulfates are also excellent substrates for this reaction.[7]
Experimental Protocol: Model Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an electron-deficient aryl chloride with a secondary amine, adaptable for this compound.
Reaction:
Materials:
-
Aryl chloride (e.g., 3-chloro-2,4-difluorobenzoic acid as a proxy for the sodium salt) (1.0 mmol)
-
Amine (e.g., morpholine) (1.2 mmol)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and the amine (1.2 mmol).
-
Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, rinsing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): The use of a bulky, electron-rich biarylphosphine ligand such as XPhos is critical for the efficient coupling of aryl chlorides. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active palladium-amido complex that precedes reductive elimination.
-
Solvent (Toluene): An inert, aprotic solvent is necessary to ensure the stability of the catalyst and the reactive intermediates.
Visualizing the Synthetic Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate the general workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This technical guide provides a comparative performance benchmark for this compound in the context of two pivotal palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate remains to be extensively documented, a comprehensive analysis of the reactivity of analogous electron-deficient aryl chlorides allows for a strong predictive assessment of its performance. It is anticipated that this compound will serve as a competent substrate in both Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly when employing modern catalyst systems designed for the activation of aryl chlorides.
The electron-withdrawing fluorine atoms are expected to enhance the rate of oxidative addition, the turnover-limiting step for many aryl chlorides. However, the steric hindrance at the 2-position may necessitate the use of highly active and sterically demanding ligands to achieve optimal results.
For researchers and drug development professionals, this compound represents a valuable building block for the introduction of a highly functionalized aromatic moiety. The protocols and comparative data presented herein offer a solid foundation for the rational design of synthetic routes incorporating this and similar substrates. Further experimental investigation is warranted to precisely quantify the reactivity of this compound and to fully elucidate its potential in the synthesis of novel chemical entities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Sodium 3-chloro-2,4-difluorobenzoate
Abstract
Sodium 3-chloro-2,4-difluorobenzoate is a crucial intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its specific substitution pattern, featuring both chlorine and fluorine atoms, imparts unique electronic properties that are leveraged in the development of herbicides and potent therapeutic agents.[1] This guide provides a comparative analysis of two primary synthetic methodologies for its precursor, 3-chloro-2,4-difluorobenzoic acid, followed by its conversion to the target sodium salt. We will explore a direct, single-step approach via ortho-lithiation and a more classical multi-step route involving a benzonitrile intermediate. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols and a critical evaluation of each method's respective merits and challenges.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like 3-chloro-2,4-difluorobenzoic acid requires precise control over regioselectivity. The challenge lies in introducing a carboxyl group at the C3 position of the 1-chloro-2,4-difluorobenzene framework, a position sterically hindered and electronically influenced by three adjacent halogen atoms. The choice of synthetic strategy is therefore a critical decision, balancing factors such as yield, scalability, safety, and economic viability. This guide will dissect two divergent and plausible approaches to this synthetic problem.
Method 1: Directed ortho-Metalation (DoM) and Carboxylation
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a heteroatom-containing substituent directs a strong base to deprotonate the adjacent ortho-position, creating a stabilized carbanion that can react with an electrophile. For halogenated aromatics, the fluorine atom is a particularly effective directing group for lithiation.
Mechanistic Rationale
The fluorine atom at C2 and the chlorine atom at C1 on the starting material, 1-chloro-2,4-difluorobenzene, act as ortho-directing groups. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is required to overcome the kinetic and thermodynamic hurdles of deprotonating the C3 position. The extreme low temperature (-78 °C) is critical to prevent side reactions, such as the degradation of the base or unwanted rearrangements. Once the aryl lithium species is formed in situ, it acts as a potent nucleophile, attacking the electrophilic carbon of solid carbon dioxide (dry ice) to form a lithium carboxylate intermediate. A final aqueous acidic workup protonates this intermediate to yield the desired carboxylic acid.
Although this method is synthetically elegant and direct, the use of cryogenic temperatures and highly reactive organolithium reagents presents significant challenges for large-scale industrial production.[2][3]
Workflow Diagram
References
A Comparative Guide to the Isomeric Purity Assessment of Sodium 3-chloro-2,4-difluorobenzoate
Abstract
The isomeric purity of Sodium 3-chloro-2,4-difluorobenzoate, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds, is a critical quality attribute that directly impacts the safety and efficacy of the final product. The presence of even trace-level constitutional isomers can lead to altered biological activity, increased toxicity, and unforeseen side effects. This guide provides a comprehensive comparison of modern analytical techniques for the robust assessment of its isomeric purity. We delve into the mechanistic principles, practical advantages, and inherent limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, self-validating protocols and comparative data are presented to empower researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs, from routine quality control to in-depth impurity profiling.
The Imperative of Isomeric Purity in Drug Development
In the landscape of pharmaceutical development, the precise chemical structure of an active pharmaceutical ingredient (API) and its intermediates is paramount. This compound serves as a crucial intermediate, and its purity profile is inherited by the final API. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the stringent control of impurities.[1][2] Organic impurities, including constitutional isomers, must be identified, quantified, and qualified to ensure patient safety.[3][4] An isomer, having the same molecular formula but a different arrangement of atoms, can exhibit dramatically different pharmacological and toxicological properties, making its control a non-negotiable aspect of quality assurance.
Identifying Potential Isomeric Impurities
The primary challenge in assessing the purity of this compound lies in the potential for the formation of constitutional isomers during its synthesis. These isomers arise from the non-selective substitution of chloro and fluoro groups on the benzene ring. Understanding the synthetic route is key to predicting the likely impurities that must be resolved and quantified.
Below is a representation of the target molecule and its most probable constitutional isomers, which possess the same molecular formula (C₇H₂ClF₂NaO₂) but differ in the substitution pattern.
Caption: Target analyte and its potential constitutional isomers.
Comparative Analysis of Core Analytical Methodologies
The separation and quantification of closely related, non-chiral isomers require analytical techniques with high resolving power and specificity. We will compare the four most powerful and relevant methods for this application.
Caption: Core analytical methodologies for isomeric purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[5]
-
Expertise & Causality: The separation of benzoic acid isomers is typically achieved using reversed-phase (RP-HPLC) chromatography. The key to separation lies in exploiting the subtle differences in polarity and hydrophobicity between the isomers. The position of the electronegative halogen atoms influences the electron distribution of the aromatic ring and the pKa of the carboxylic acid, leading to differential interactions with the nonpolar stationary phase (e.g., C18). Mobile phase pH is a critical parameter; maintaining a pH below the pKa of the analytes (typically pH 2.5-3.0) suppresses the ionization of the carboxyl group, leading to increased retention and often better peak shape.
-
Advantages:
-
High resolution and efficiency.
-
Direct analysis of the sodium salt in aqueous solutions.
-
Excellent quantitative performance (precision and accuracy).
-
Widely available instrumentation and established validation protocols.
-
-
Limitations:
-
Method development can be time-consuming.
-
Mass spectrometry (LC-MS) is often required for definitive peak identification, increasing complexity and cost.
-
Gas Chromatography (GC)
GC offers unparalleled resolving power, but its application to non-volatile compounds like this compound requires a crucial extra step.
-
Expertise & Causality: Benzoic acids are polar and have low volatility, making them unsuitable for direct GC analysis. They must first be converted into volatile esters through a process called derivatization.[6][7] A common approach is methylation using reagents like BF₃ in methanol to form the corresponding methyl esters.[8] Once derivatized, the isomers can be separated on a capillary column (e.g., a mid-polarity phenyl-substituted column) based on differences in their boiling points and interactions with the stationary phase. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification based on unique fragmentation patterns.[9][10]
-
Advantages:
-
Exceptional separation efficiency, often superior to HPLC for volatile compounds.
-
GC-MS provides both high-sensitivity quantification and structural confirmation in a single run.
-
-
Limitations:
-
Derivatization adds a sample preparation step, increasing time, cost, and potential for error.
-
The derivatization reaction must be complete and free of side products to ensure accurate quantification.
-
Thermal degradation of the analyte in the injector or column is a potential risk.
-
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field, offering a fundamentally different separation mechanism from chromatography.[11]
-
Expertise & Causality: As an anion, the 3-chloro-2,4-difluorobenzoate ion and its isomers will migrate toward the anode. However, in a standard fused silica capillary, the electroosmotic flow (EOF) is strong and moves towards the cathode, sweeping all species with it. Separation occurs because each isomer, having a slightly different hydrodynamic radius and charge distribution, moves at a different velocity relative to the bulk EOF.[12] Adding modifiers like cyclodextrins to the buffer can enhance selectivity by forming transient inclusion complexes with the isomers, although this is more common for chiral separations.[13][14]
-
Advantages:
-
Extremely high separation efficiency (millions of theoretical plates).
-
Very low sample and reagent consumption.
-
Rapid method development and analysis times.
-
-
Limitations:
-
Lower concentration sensitivity compared to HPLC and GC.
-
Reproducibility can be challenging due to sensitivity to buffer composition and capillary surface conditions.
-
Not as widely adopted in QC labs as HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a separation technique, NMR is an indispensable tool for the unambiguous identification and potential quantification of isomers.
-
Expertise & Causality: Each unique proton (¹H), carbon (¹³C), and fluorine (¹⁹F) atom in a molecule resonates at a specific frequency in a magnetic field. Constitutional isomers will have distinct NMR spectra. For example, the ¹H NMR spectrum's aromatic region (6.5-8.0 ppm) will show different splitting patterns (doublets, triplets, doublet of doublets) and chemical shifts for each isomer due to the unique electronic environment and spin-spin coupling between adjacent protons.[15][16][17] The coupling constants (J-values) are characteristic of the relative positions of the coupled nuclei (ortho, meta, para), providing definitive structural information.[18] Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the main component against those of a certified internal standard.
-
Advantages:
-
Provides unambiguous structural confirmation of isomers.
-
Inherently quantitative without the need for isomer-specific reference standards (qNMR).
-
Non-destructive technique.
-
-
Limitations:
-
Low sensitivity; impurities below ~0.1% are difficult to detect without specialized equipment.
-
Complex spectra can be difficult to interpret without expertise.
-
High instrumentation cost.
-
Quantitative Performance Comparison
The choice of method often depends on a trade-off between various performance characteristics. The following table summarizes these attributes for the discussed techniques.
| Parameter | RP-HPLC | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Resolution | Very Good | Excellent | Excellent | N/A (Identification) |
| Sensitivity (LOD/LOQ) | Excellent (~0.01%) | Excellent (~0.005%) | Good (~0.05%) | Fair (~0.1%) |
| Analysis Time (per sample) | 10-30 min | 20-40 min | 5-15 min | 5-60 min |
| Sample Prep Complexity | Low (Dilute & Inject) | High (Derivatization) | Low (Dilute & Inject) | Low (Dissolve) |
| Quantitative Accuracy | Excellent | Very Good | Good | Excellent (qNMR) |
| Identification Power | Low (UV) to High (MS) | Excellent (MS) | Low | Excellent |
| Regulatory Acceptance | High | High | Moderate | High (for structure) |
Recommended Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. They are designed to be self-validating through the inclusion of system suitability tests (SST).
Protocol 1: High-Resolution RP-HPLC Method
This method is designed for the routine quality control and quantification of isomeric impurities.
Caption: Experimental workflow for the RP-HPLC method.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area of the main component should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be ≤ 1.5.
-
If a spiked sample containing a known isomer is available, the resolution between the main peak and the isomer peak must be ≥ 2.0.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the percentage of each impurity using the area percent method, assuming equal response factors for closely related isomers as a first approximation. For higher accuracy, determine the relative response factor (RRF) for each identified impurity.
-
Protocol 2: GC-MS Method for Impurity Identification & Quantification
This method is ideal for identifying unknown impurities and achieving very low detection limits.
Step-by-Step Methodology:
-
Sample Derivatization (Methylation):
-
Accurately weigh 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature.
-
Add 500 µL of HPLC-grade water and 500 µL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a new GC vial with a micro-insert.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-350) for identification, followed by Selected Ion Monitoring (SIM) for quantification of known isomers.
-
-
System Suitability:
-
Inject a derivatized standard. The peak shape should be symmetrical (tailing factor 0.9-1.3).
-
The signal-to-noise ratio for an impurity at the reporting threshold should be ≥ 10.
-
-
Analysis:
-
Analyze the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to a derivatized standard.
-
Quantify using an external or internal standard calibration curve.
-
Conclusion and Recommendations
The assessment of isomeric purity for this compound requires a strategic, multi-faceted approach.
-
For routine quality control where speed, robustness, and precision are paramount, RP-HPLC is the undisputed method of choice. Its direct analysis capability and high regulatory acceptance make it ideal for batch release testing.
-
For impurity profiling, structural elucidation, and investigation of unknown peaks , a combination of techniques is necessary. GC-MS after derivatization provides exceptional resolving power and definitive structural information. NMR spectroscopy is the gold standard for unambiguous structure confirmation of any isolated or synthesized impurity.
-
Capillary Electrophoresis serves as a valuable orthogonal technique. If a co-eluting peak is suspected in an HPLC method, CE, with its completely different separation mechanism, can be used to confirm the purity of the main peak.
Ultimately, a robust analytical control strategy will leverage HPLC as the primary quantitative tool, supported by GC-MS and NMR for the initial identification and characterization of the full impurity profile, in alignment with the principles of quality by design and regulatory expectations.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. DSpace-CRIS [zora.uzh.ch]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal of Sodium 3-chloro-2,4-difluorobenzoate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Sodium 3-chloro-2,4-difluorobenzoate (CAS 1396762-34-7) could not be located during the preparation of this guide. The following procedures are based on best practices for the disposal of halogenated aromatic compounds and information from SDSs of structurally similar chemicals. This guidance is for informational purposes only. It is imperative to obtain and meticulously follow the specific SDS for the exact chemical being used from your supplier before any handling, storage, or disposal.
Core Principles of Safe Disposal
The proper disposal of this compound, a halogenated aromatic compound, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The molecular structure, containing chlorine and fluorine atoms on a benzene ring, suggests persistence in the environment and potential for toxicity. Therefore, the primary objective is to manage this chemical waste in a manner that mitigates risk to personnel and prevents environmental contamination.
All chemical waste disposal must adhere to local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[2] It is the responsibility of the waste generator to ensure full compliance.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of halogens on an aromatic ring, this compound should be handled as a hazardous substance. Similar compounds exhibit a range of hazards including skin, eye, and respiratory irritation.
A comprehensive personal protective equipment (PPE) plan is non-negotiable to mitigate these risks.[3]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and potential dust particles that can cause serious eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation or burns. It is crucial to select gloves with an appropriate breakthrough time for the specific solvents being used.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[3] | Minimizes the inhalation of any dust or vapors, which could cause respiratory tract irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be handled systematically to ensure safety and compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is fundamental to prevent dangerous reactions.[6]
-
Solid Waste: Collect pure this compound, and any grossly contaminated solids (e.g., weighing paper, spatulas) in a designated, labeled, and sealed container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[7]
-
Contaminated PPE: Disposable gloves, bench paper, and other lightly contaminated materials should be collected in a labeled plastic bag for solid hazardous waste.[8]
Step 2: Waste Container Management
Waste containers must be appropriate for the type of waste and clearly labeled.[1][6]
-
Container Type: Use only containers compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7] List all components of a mixture by percentage.[6]
-
Storage: Store waste containers in a designated satellite accumulation area.[1][6] Containers must be kept closed except when adding waste.[7]
Step 3: Disposal Pathway
The final disposal of halogenated organic waste is typically through high-temperature incineration.[9][10]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on waste pickup and disposal procedures for your location.[1]
-
Arrange for Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by regulations.[2]
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a sealed container for halogenated solid waste.[7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
Personnel Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
The logical flow for handling a spill is outlined in the following diagram:
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. vumc.org [vumc.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
